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Foundational

An In-depth Technical Guide to 5-ethyl-1H-1,2,3-triazol-4-amine: Synthesis, Properties, and Potential Applications

Abstract This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, and predicted properties of 5-ethyl-1H-1,2,3-triazol-4-amine. While specific literature on this exact molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, and predicted properties of 5-ethyl-1H-1,2,3-triazol-4-amine. While specific literature on this exact molecule is not publicly available, this document leverages established principles of triazole chemistry and data from analogous structures to offer a scientifically grounded perspective for researchers, scientists, and drug development professionals. The guide covers a plausible synthetic pathway, predicted physicochemical and spectroscopic properties, potential applications in medicinal chemistry, and essential safety considerations.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system is a cornerstone of modern medicinal chemistry, recognized for its exceptional chemical stability and capacity for forming a multitude of interactions with biological targets.[1][2] This five-membered heterocycle, with its three contiguous nitrogen atoms, is not merely a passive linker but an active pharmacophoric element.[3][4] Its unique electronic properties allow it to act as a bioisostere for amide bonds, enhancing metabolic stability and improving pharmacokinetic profiles of parent peptides.[2] The advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," has further cemented the role of 1,2,3-triazoles by providing a highly efficient and regioselective method for their synthesis.[5]

Derivatives of 1,2,3-triazole are found in a range of approved therapeutic agents, including the antibacterial drug tazobactam and the anticonvulsant rufinamide.[2] The 4-amino-1,2,3-triazole moiety, in particular, serves as a versatile building block for the construction of more complex, fused heterocyclic systems with diverse biological activities.[2][6] This guide focuses on the under-explored derivative, 5-ethyl-1H-1,2,3-triazol-4-amine, providing a theoretical framework to stimulate further empirical investigation into its potential.

Chemical Structure and Proposed Synthesis

The chemical structure of 5-ethyl-1H-1,2,3-triazol-4-amine is characterized by a 1,2,3-triazole ring substituted with an ethyl group at the C5 position and an amine group at the C4 position. The "1H" designation indicates that a hydrogen atom is attached to one of the nitrogen atoms of the triazole ring, leading to the existence of tautomers.

A Plausible Synthetic Route

Given the absence of a documented synthesis for 5-ethyl-1H-1,2,3-triazol-4-amine, a plausible and efficient synthetic strategy can be proposed based on well-established methodologies for the synthesis of 4-amino-1,2,3-triazoles. A logical approach involves the reaction of an activated methylene nitrile with an azide, followed by hydrolysis.

The proposed multi-step synthesis is as follows:

  • Step 1: Synthesis of 2-cyanobutanoic acid. This can be achieved through the alkylation of a malonic ester with ethyl bromide, followed by hydrolysis and decarboxylation.

  • Step 2: Activation of 2-cyanobutanoic acid. The carboxylic acid can be converted to a more reactive species, such as an acid chloride or an ester, to facilitate the subsequent reaction.

  • Step 3: Reaction with an azide source. The activated 2-cyanobutanoic acid derivative is then reacted with a suitable azide, such as sodium azide, to form the triazole ring.

  • Step 4: Hydrolysis and rearrangement. The resulting intermediate would then be subjected to hydrolysis to yield the target 4-amino-5-ethyl-1H-1,2,3-triazole.

An alternative and potentially more direct route could involve the cycloaddition of propionitrile with an appropriate azide, although controlling the regioselectivity might be challenging.

Synthetic Workflow for 5-ethyl-1H-1,2,3-triazol-4-amine start Propionitrile (Starting Material) intermediate1 Propanenitrile anion start->intermediate1 Deprotonation reagent1 Base (e.g., NaH) reagent1->intermediate1 intermediate2 Carboxylated intermediate intermediate1->intermediate2 Carboxylation reagent2 Carbon dioxide (CO2) reagent2->intermediate2 intermediate3 Activated cyanobutyryl species intermediate2->intermediate3 Activation reagent3 Activating Agent (e.g., SOCl2) reagent3->intermediate3 intermediate4 Triazole intermediate intermediate3->intermediate4 Cycloaddition reagent4 Azide Source (e.g., NaN3) reagent4->intermediate4 product 5-ethyl-1H-1,2,3-triazol-4-amine intermediate4->product Hydrolysis & Rearrangement reagent5 Hydrolysis (Acid or Base) reagent5->product Dimroth Rearrangement start_compound 5-ethyl-1H-1,2,3-triazol-4-amine ring_opening Ring Opening diazo_intermediate Diazo Intermediate start_compound->diazo_intermediate Heat/Base diazo_intermediate->diazo_intermediate bond_rotation C-C Bond Rotation rearranged_product Rearranged Isomer diazo_intermediate->rearranged_product Re-cyclization ring_closure Ring Closure

Caption: Conceptual pathway of the Dimroth rearrangement for 5-ethyl-1H-1,2,3-triazol-4-amine.

Potential Applications in Drug Discovery

While no specific biological activities have been reported for 5-ethyl-1H-1,2,3-triazol-4-amine, the broader class of aminotriazoles exhibits a wide range of pharmacological effects. [4]These compounds are known to possess antimicrobial, antiviral, anticancer, and anti-inflammatory properties. [1][4]The 4-amino-1,2,3-triazole scaffold can serve as a versatile synthon for creating more complex molecules with potential therapeutic value. [6]For instance, it can be a precursor for the synthesis of fused triazolo-pyrimidine systems, which are important in various biological processes. [6]

Safety and Handling

As a novel chemical entity, 5-ethyl-1H-1,2,3-triazol-4-amine should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. While specific toxicity data is unavailable, some aminotriazole derivatives are known to have potential health hazards. [7]Therefore, it is prudent to minimize exposure through inhalation, ingestion, and skin contact.

Conclusion

5-ethyl-1H-1,2,3-triazol-4-amine represents an intriguing yet unexplored molecule within the valuable class of aminotriazoles. This guide has provided a foundational understanding of its structure, proposed a viable synthetic route, and predicted its key physicochemical and spectroscopic properties based on established chemical principles. The potential for this compound to undergo the Dimroth rearrangement and serve as a building block for more complex bioactive molecules underscores its potential utility in medicinal chemistry and drug discovery. Further experimental investigation is warranted to validate these predictions and fully elucidate the chemical and biological profile of this promising compound.

References

  • Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials - The Royal Society of Chemistry. (2021, April 26). Retrieved from [Link]

  • Dimroth rearrangement - Wikipedia. Retrieved from [Link]

  • The Dimroth rearrangement of 1,2,3-triazoles in the synthesis of anion receptors based on calixa[8]renas - Semantic Scholar. Retrieved from [Link]

  • The Dimroth Rearrangement: A Comprehensive Analysis - star chemistry. (2025, September 21). Retrieved from [Link]

  • Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials - RSC Publishing. (2021, April 27). Retrieved from [Link]

  • 1,2,3-Triazoles. Part II. 4-Amino-5-aminomethyl-1,2,3-triazoles - RSC Publishing. Retrieved from [Link]

  • Preparation and Spectral Characterization of Complexes of 4-Amino-3-hydrazino-1,2,4-triazole Hydrochloride with Co(II), Ni(II) and Cu(II) - Taylor & Francis. (2006, October 5). Retrieved from [Link]

  • 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles | Journal of Organic and Pharmaceutical Chemistry. (2022, July 20). Retrieved from [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC. (2022, April 25). Retrieved from [Link]

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  • Some transformations in a series of 4-amino-1,2,4-triazole-3-thion derivatives. (2024, June 14). Retrieved from [Link]

  • SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES - AJOL.info. Retrieved from [Link]

  • Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents.
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  • Biologically active 4‐amino‐1,2,3‐triazole derivatives. - ResearchGate. Retrieved from [Link]

  • Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes | The Journal of Organic Chemistry - ACS Publications. (2014, December 2). Retrieved from [Link]

  • Synthesis and characterization of some 3-alkyl-4-amino-5-cyanomethyl-4H-1,2,4-triazoles. (2025, August 10). Retrieved from [Link]

  • 4-Amino-1,2,4-triazole | C2H4N4 | CID 11432 - PubChem. Retrieved from [Link]

  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry - Frontiers. Retrieved from [Link]

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society. Retrieved from [Link]

  • Appliance Features of 4-Amino-1,2,4-triazole-3-thiols in the Synthesis of 3,6-DisubstitutedT[9][8][10]riazolo[3,4-b]t[8][10][11]hiadiazoles: A Review - PubMed. (2025, May 6). Retrieved from [Link]

  • Spectroscopic characterization for 1,2,4-triazole 3. - ResearchGate. Retrieved from [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 24). Retrieved from [Link]

  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023, June 9). Retrieved from [Link]

  • (PDF) Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 27). Retrieved from [Link]

  • 3-Amino-1H-1,2,4-triazole, 96% 50 g | Buy Online | Thermo Scientific Alfa Aesar. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 5-Alkyl-4-amino-1,2,3-triazole Heterocyclic Building Blocks

For Researchers, Scientists, and Drug Development Professionals The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and its role as...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[1][2] Among the vast landscape of triazole derivatives, the 5-alkyl-4-amino-1,2,3-triazole framework has emerged as a particularly valuable building block in the design and synthesis of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of this important heterocyclic core, tailored for researchers and professionals in the field of drug discovery and development.

The Strategic Importance of the 5-Alkyl-4-amino-1,2,3-triazole Scaffold

The unique arrangement of a 5-alkyl group and a 4-amino substituent on the 1,2,3-triazole ring imparts a distinct set of properties that are highly advantageous in medicinal chemistry. The 4-amino group serves as a versatile handle for further functionalization, allowing for the introduction of diverse pharmacophoric elements through reactions such as acylation, alkylation, and Schiff base formation. The adjacent alkyl group at the 5-position provides a means to modulate lipophilicity, steric bulk, and ultimately, the biological activity and pharmacokinetic profile of the resulting molecules. This strategic combination of a modifiable amino group and a tunable alkyl substituent makes this scaffold a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Synthesis of 5-Alkyl-4-amino-1,2,3-triazoles: A Practical Guide

The regioselective synthesis of 5-alkyl-4-amino-1,2,3-triazoles presents a synthetic challenge due to the potential for the formation of various regioisomers. However, several strategies have been developed to access this specific substitution pattern.

Cycloaddition Reactions: The Cornerstone of Triazole Synthesis

The most prominent method for constructing the 1,2,3-triazole ring is the [3+2] cycloaddition reaction between an azide and an alkyne, famously known as the Huisgen cycloaddition.[2] While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields 1,4-disubstituted triazoles, and the ruthenium-catalyzed version (RuAAC) favors the 1,5-isomer, specific strategies can be employed to achieve the desired 4,5-disubstitution pattern with a free N-H.[2]

One effective approach involves the reaction of enamines with sulfonyl azides. This method can provide access to N-H 1,2,3-triazoles, and the choice of solvent can influence the regioselectivity.[3]

Another strategy involves the use of α-azido ketones as precursors. These versatile intermediates can be cyclized to form the triazole ring, with the substitution pattern influenced by the reaction conditions and the nature of the other reactants.[4]

Diagram: Synthetic Pathways to 5-Alkyl-4-amino-1,2,3-triazoles

Synthesis_Pathways cluster_0 From Enamines and Sulfonyl Azides cluster_1 From α-Azido Ketones Enamine Enamine Intermediate_1 Cycloaddition Intermediate Enamine->Intermediate_1 [3+2] Cycloaddition Sulfonyl_Azide Sulfonyl Azide Sulfonyl_Azide->Intermediate_1 Triazole_1 5-Alkyl-4-amino-1,2,3-triazole Intermediate_1->Triazole_1 Elimination Azido_Ketone α-Azido Ketone Intermediate_2 Condensation & Cyclization Azido_Ketone->Intermediate_2 Amine_Source Amine Source Amine_Source->Intermediate_2 Triazole_2 5-Alkyl-4-amino-1,2,3-triazole Intermediate_2->Triazole_2 Derivatization cluster_reactions Reactions of the 4-Amino Group Start 5-Alkyl-4-amino-1,2,3-triazole Acylation N-Acylation Start->Acylation Acyl Halide/Anhydride, Base Alkylation N-Alkylation Start->Alkylation Alkyl Halide, Base Schiff_Base Schiff Base Formation Start->Schiff_Base Aldehyde/Ketone, Acid Catalyst

Caption: Common derivatization reactions of the 4-amino group.

Schiff Base Formation

Condensation of the 4-amino group with aldehydes or ketones under acidic catalysis yields the corresponding Schiff bases (imines). These can be further reduced to secondary amines, providing another avenue for diversification.

The Dimroth Rearrangement

It is important for researchers working with N-substituted aminotriazoles to be aware of the Dimroth rearrangement. This is a thermal or base-catalyzed isomerization where an exocyclic nitrogen and its substituent exchange positions with an endocyclic nitrogen atom. This rearrangement can lead to the formation of isomeric products and should be considered when planning synthetic routes and purification strategies.

Applications in Drug Discovery and Medicinal Chemistry

The 5-alkyl-4-amino-1,2,3-triazole scaffold has been incorporated into a variety of biologically active molecules, demonstrating its potential across different therapeutic areas.

Anticancer Agents

Triazole derivatives are known to exhibit a broad range of anticancer activities. [2][5]The ability to readily modify the 5-alkyl and 4-amino positions allows for the fine-tuning of interactions with biological targets such as kinases and other enzymes involved in cancer progression. Structure-activity relationship (SAR) studies on 1,2,4-triazole derivatives have shown that the nature of the substituents on the triazole ring is crucial for their cytotoxic effects. [6]

Antimicrobial and Antifungal Agents

The triazole nucleus is a key component of several successful antifungal drugs, such as fluconazole and itraconazole. [7]The nitrogen atoms of the triazole ring can coordinate with the heme iron of cytochrome P450 enzymes, inhibiting ergosterol biosynthesis in fungi. [7]The 5-alkyl-4-amino-1,2,3-triazole scaffold can be utilized to develop novel antifungal and antibacterial agents by exploring different substitution patterns to optimize activity and selectivity.

Other Therapeutic Areas

The versatility of the 5-alkyl-4-amino-1,2,3-triazole core has led to its investigation in a wide range of other therapeutic areas, including as antiviral, anti-inflammatory, and analgesic agents. [2]The ability to generate diverse libraries of compounds based on this scaffold makes it an attractive starting point for high-throughput screening and lead discovery programs.

Conclusion and Future Perspectives

The 5-alkyl-4-amino-1,2,3-triazole heterocyclic building block represents a valuable and versatile platform for the design and synthesis of novel drug candidates. Its unique combination of a tunable alkyl group and a reactive amino group on a stable triazole core allows for extensive chemical exploration and the optimization of biological activity. While the regioselective synthesis of this specific scaffold can be challenging, ongoing research into novel cycloaddition methodologies and functionalization strategies is expected to provide more efficient and general routes. As our understanding of the structure-activity relationships of triazole-containing compounds continues to grow, the 5-alkyl-4-amino-1,2,3-triazole core is poised to play an increasingly important role in the future of drug discovery.

References

[7]Synthesis and Biological Applications of Triazole Derivatives – A Review. (n.d.). Academia.edu. Retrieved from [Link]

[2]Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. (2025, September 23). Arabian Journal of Chemistry. Retrieved from [Link]

[6]A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles …. (n.d.). ResearchGate. Retrieved from [Link]

[5]An updated review on 1,2,3-/1,2,4-triazoles: synthesis and diverse range of biological potential. (n.d.). OUCI. Retrieved from [Link]

[8]A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. (2021, July 13). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

[9]Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers. Retrieved from [Link]

[10]Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2024, March 28). The Journal of Organic Chemistry. Retrieved from [Link]

[4]Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. (2015, August 13). MDPI. Retrieved from [Link]

[11]Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024, October 24). MDPI. Retrieved from [Link]

[12]Synthesis and structure of new 4-amino-5-(2-R1-phenyl)-1,2,4-triazole-3-thiol alkilderivatives. (n.d.). pharma-journal.com.ua. Retrieved from [Link]

[3]H 1, 2, 3-triazole synthesis in DMSO via metal-free enamine annulation. (n.d.). Preprints.org. Retrieved from [Link]

[13]synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. Retrieved from [Link]

[1]Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024, January 30). Taylor & Francis. Retrieved from [Link]

14 Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole. (2025, August 10). ResearchGate. Retrieved from [Link]

[15]1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. (2022, July 20). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

[16]Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). KTU AVES. Retrieved from [Link]

[17]Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. (2022, October 2). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

[18]Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2024, May 6). PMC. Retrieved from [Link]

[19]Ovidius University Annals of Chemistry Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. (n.d.). annals-chemistry.univ-ovidius.ro. Retrieved from [Link]

[20]Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl). (2023, February 2). SciSpace. Retrieved from [Link]

[21]Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-t[2][7][5]riazolo[1,5-a]pyrimidine derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

22 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. (2022, March 27). ResearchGate. Retrieved from [Link]

[23]4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. (n.d.). PubChem. Retrieved from [Link]

[24]Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). Istanbul University Press. Retrieved from [Link]

25 Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. (n.d.). ResearchGate. Retrieved from [Link]

[26]Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. (2021, October 25). pharma-journal.com.ua. Retrieved from [Link]

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Foundational

Introduction: The Strategic Importance of Amino-1,2,3-Triazoles in Medicinal Chemistry

An In-Depth Technical Guide to Hydrogen Bonding in Amino-1,2,3-Triazoles for Drug Discovery The 1,2,3-triazole scaffold has become a cornerstone in modern drug discovery, prized for its exceptional chemical stability and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Hydrogen Bonding in Amino-1,2,3-Triazoles for Drug Discovery

The 1,2,3-triazole scaffold has become a cornerstone in modern drug discovery, prized for its exceptional chemical stability and its role as a privileged structure.[1] Its prominence grew exponentially with the advent of "click chemistry," which allows for its efficient and regioselective synthesis.[1] In medicinal chemistry, the 1,2,3-triazole ring is frequently employed as a bioisostere for the amide bond, a ubiquitous linkage in biological systems that is often susceptible to enzymatic degradation.[2][3][4] By mimicking the steric and electronic properties of an amide, the triazole moiety can preserve or enhance binding affinity while significantly improving the metabolic stability and pharmacokinetic profile of a drug candidate.[4][5]

The success of this bioisosteric replacement hinges on the triazole's ability to replicate the hydrogen bonding patterns of the amide group. The introduction of an amino substituent to the triazole core further expands its chemical space and interaction potential, creating a versatile scaffold capable of engaging in complex and highly specific hydrogen bond networks with biological targets.[6] This guide provides a detailed exploration of the hydrogen bond donor and acceptor capabilities of amino-1,2,3-triazoles, offering insights into the causality behind their molecular recognition properties and outlining methodologies for their characterization.

Part 1: The Hydrogen Bonding Profile of the Core 1,2,3-Triazole Ring

The 1,2,3-triazole ring is not merely a passive linker; it is an active participant in non-covalent interactions, possessing a dual capacity to both accept and donate hydrogen bonds. This duality is fundamental to its ability to function as an effective amide mimetic.[7]

Hydrogen Bond Acceptor Sites

The triazole ring contains three nitrogen atoms, two of which (N2 and N3) possess lone pairs of electrons that can act as hydrogen bond acceptors.[4][7] The relative basicity and accessibility of these nitrogens are influenced by the substitution pattern on the ring. In solution, protonation studies have shown that the ring nitrogen atoms are generally more basic than an exocyclic amino group, indicating their role as primary acceptor sites.[8]

A critical feature for dynamic applications is that the acceptor capability of the triazole ring can be "switched off." Upon protonation, the resulting 1,2,3-triazolium cation loses its ability to accept hydrogen bonds, a property that can be exploited in designing pH-responsive systems.[9]

Hydrogen Bond Donor Sites

The 1,2,3-triazole ring possesses two distinct types of hydrogen bond donors:

  • The C-H Donor: A key feature of the aromatic 1,2,3-triazole ring is the acidity of its C-H proton (typically at the C5 position). The electron-withdrawing effect of the adjacent nitrogen atoms polarizes this bond, making the hydrogen atom a surprisingly effective hydrogen bond donor.[7][9] This C-H···X interaction is crucial for mimicking the N-H donor of a trans-amide bond and has been shown to form strong hydrogen bonds, particularly with anionic species.[10]

  • The N-H Donor: In cases where the triazole ring is unsubstituted on one of the nitrogen atoms (an NH-triazole), the N-H group serves as a classical, strong hydrogen bond donor.[11][12] The specific nitrogen that is protonated (N1, N2, or N3) is a function of tautomerism, which can be influenced by the solvent, temperature, and substitution pattern.[11]

Part 2: The Amino Group: A Powerful Modulator of Hydrogen Bonding

The addition of an amino (-NH₂) group to the 1,2,3-triazole scaffold introduces a primary and potent hydrogen bonding center, significantly enhancing the molecule's interaction potential.

The Amino Group as a Classical Donor

The amino group is a quintessential hydrogen bond donor, capable of providing two hydrogen atoms for interaction with acceptor groups like carbonyls or carboxylates on a biological target.[13] X-ray crystallography studies of amino-substituted azoles consistently reveal the involvement of the amino protons in extensive hydrogen bond networks.[14][15]

The Amino Nitrogen as a Potential Acceptor

While the primary role of the amino group is as a donor, under specific geometric and electronic conditions, the nitrogen atom itself can function as a hydrogen bond acceptor. This occurs when the amino group undergoes pyramidalization (moving the hydrogen atoms out of the plane), which polarizes the group and allows electropositive atoms to approach the nitrogen's lone pair more closely than van der Waals radii would typically permit.[16] While less common, this capacity adds another layer of complexity and potential for specific recognition.

Electronic Influence and Tautomerism

The electron-donating nature of the amino group influences the electronic distribution within the aromatic triazole ring. This can modulate the basicity of the N2 and N3 acceptor sites and the acidity of the C-H and N-H donor protons. Furthermore, amino-substituted triazoles can exist in different tautomeric forms (e.g., annular tautomers where the ring proton shifts between nitrogens), which dramatically alters the spatial arrangement of donor and acceptor sites.[11][17] Understanding the predominant tautomer in a given environment is crucial for accurately predicting binding modes.

Part 3: An Integrated View of Hydrogen Bonding Capabilities

The combination of the triazole ring and the amino group creates a rich tapestry of potential hydrogen bond interactions. The precise geometry and accessibility of these sites are dictated by the substitution pattern (e.g., 4-amino vs. 5-amino) and the overall molecular conformation.

H_Bonding cluster_molecule cluster_donors Hydrogen Bond Donors cluster_acceptors Hydrogen Bond Acceptors mol amino_h1 Amino N-H (1) amino_h2 Amino N-H (2) triazole_ch Triazole C-H n2 Triazole N2 n3 Triazole N3 amino_n Amino N (potential) d1 d1->amino_h1 d2 d2->amino_h2 d3 d3->triazole_ch a1 a1->n2 a2 a2->n3 a3 a3->amino_n Workflow cluster_exp Experimental Validation cluster_comp Computational Analysis cluster_data Data Synthesis xray X-ray Crystallography analysis Structure-Activity Relationship (SAR) xray->analysis Solid-State Geometry Bond Distances/Angles nmr NMR Spectroscopy nmr->analysis Solution-State Interactions Chemical Shifts ir IR/Raman Spectroscopy ir->analysis Vibrational Modes Frequency Shifts dft DFT Calculations qtaim QTAIM Analysis dft->qtaim Electron Density Bond Paths md MD Simulations dft->md Force Field Param. qtaim->analysis Bond Characterization md->analysis Dynamic Stability Binding Free Energy

Caption: Integrated workflow for the characterization of hydrogen bonding interactions.

Key Experimental Protocols
  • Single-Crystal X-ray Diffraction: This is the definitive method for observing hydrogen bonds in the solid state. [8][14] * Protocol:

    • Crystal Growth: Grow single crystals of the amino-1,2,3-triazole compound or its co-crystal with a binding partner. Vapor diffusion or slow evaporation are common techniques.
    • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
    • Structure Solution & Refinement: Solve the crystal structure using direct methods and refine the atomic positions.
    • Analysis: Locate hydrogen atoms in the difference Fourier map. Analyze the geometry (D-H···A distance and angle) of potential hydrogen bonds. A D-H···A angle > 120° and a H···A distance less than the sum of the van der Waals radii are indicative of a hydrogen bond. [18]
  • NMR Spectroscopy: Provides crucial information about hydrogen bonding in solution.

    • Protocol (¹H NMR Titration):

      • Sample Preparation: Prepare a stock solution of the amino-1,2,3-triazole in a suitable deuterated solvent (e.g., DMSO-d₆, which minimizes H/D exchange of N-H protons).

      • Initial Spectrum: Record a high-resolution ¹H NMR spectrum. Note the chemical shifts of the labile (N-H) and C-H protons.

      • Titration: Add incremental amounts of a known hydrogen bond acceptor (e.g., dimethyl sulfoxide) or donor.

      • Spectral Monitoring: Record a spectrum after each addition. A downfield shift of a proton signal upon addition of an acceptor indicates its involvement as a hydrogen bond donor. [19][20]

Computational Chemistry Approaches
  • Density Functional Theory (DFT): Used to model the geometry, energy, and electronic properties of hydrogen-bonded systems. [10][11] * Protocol (Dimer Interaction Energy):

    • System Setup: Build the structures of the amino-1,2,3-triazole (monomer A) and its binding partner (monomer B), as well as the hydrogen-bonded complex (dimer AB).
    • Geometry Optimization: Optimize the geometry of all three systems using a suitable functional and basis set (e.g., B3LYP-D3/6-311+G(d,p)). The D3 correction is vital for accurately describing non-covalent interactions. [21] 3. Energy Calculation: Perform single-point energy calculations on the optimized structures.
    • Interaction Energy: Calculate the basis set superposition error (BSSE)-corrected interaction energy (ΔE) using the counterpoise method: ΔE = E(AB) - E(A) - E(B). A more negative ΔE indicates a stronger interaction.

Conclusion

Amino-1,2,3-triazoles are sophisticated chemical scaffolds whose utility in drug design is deeply rooted in their versatile hydrogen bonding capabilities. They possess a rich array of both donor (amino N-H, triazole C-H/N-H) and acceptor (triazole N2/N3, and potentially amino N) sites. This multifaceted nature allows them to form specific, directional, and robust interactions with biological macromolecules, effectively mimicking the hydrogen bonding patterns of amide bonds while offering superior metabolic stability. A thorough understanding and characterization of these interactions, achieved through a synergistic combination of high-resolution experimental techniques and robust computational modeling, are paramount for the rational design of next-generation therapeutics that leverage this powerful and adaptable chemical entity.

References

  • D'Oria, C., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today, 22(10), 1572-1581. Available from: [Link]

  • Frontiers Media. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers in Pharmacology. Available from: [Link]

  • Ullah, A., et al. (2021). 1,2,3-Triazoles as Biomimetics in Peptide Science. Molecules, 26(10), 2903. Available from: [Link]

  • Sahu, A., Sahu, P., & Agrawal, R. (2020). A Recent Review on Drug Modification Using 1,2,3-triazole. Current Chemical Biology, 14(2), 71-87. Available from: [Link]

  • Geronikaki, A., et al. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery. Available from: [Link]

  • Bulusheva, E. A., et al. (2006). Lattice Architecture and Hydrogen-Bonding Networks of N-Aminoazolium and N,N'-Diaminoazolium Chlorides. Crystal Growth & Design, 6(2), 459-467. Available from: [Link]

  • Deng, Z., et al. (2016). Modulation of polypeptide conformation through donor–acceptor transformation of side-chain hydrogen bonding ligands. Nature Communications, 7, 13083. Available from: [Link]

  • Corredor, M., Solà, J., & Alfonso, I. (2018). DISUBSTITUTED 1,2,3-TRIAZOLES AS AMIDE BOND MIMETICS. Targets in Heterocyclic Systems, 22, 268-294. Available from: [Link]

  • Gale, P. A., et al. (2014). Strong CH⋅⋅⋅Halide Hydrogen Bonds from 1,2,3-Triazoles Quantified Using Pre-Organized and Shape-Persistent Triazolophanes. Journal of the American Chemical Society, 136(44), 15505-15512. Available from: [Link]

  • Goreshnik, E., & Pevec, A. (2015). Crystal structure of 4-amino-1-benzyl-1,2,4-triazolin-5-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o103. Available from: [Link]

  • Chavez, D. E., et al. (2004). Synthesis, Characterization, and Structural Investigations of 1-amino-3-Substituted-1,2,3-Triazolium Salts, and a New Route to 1. Defense Technical Information Center. Available from: [Link]

  • McDonald, I. K., & Thornton, J. M. (1994). Atlas of side-chain and main-chain hydrogen bonding. Department of Biochemistry and Molecular Biology, University College London. Available from: [Link]

  • Di Píriz, M. A., et al. (2020). Hydrogen bonding interactions in fluorinated 1,2,3-triazole derivatives. New Journal of Chemistry, 44(39), 17043-17055. Available from: [Link]

  • Kirchner, B., & Brehm, M. (2020). ab-Initio Study of Hydrogen Bond Networks in 1,2,3-Triazole Phases. Molecules, 25(23), 5722. Available from: [Link]

  • Di Píriz, M. A., et al. (2020). Hydrogen bonding interactions in fluorinated 1,2,3-triazole derivatives. New Journal of Chemistry. Available from: [Link]

  • Schunder, A. D., et al. (2011). Design, Synthesis, and Biological Activity of Novel Triazole Amino Acids Used To Probe Binding Interactions Between Ligand and Neutral Amino Acid Transport Protein SN1. ACS Chemical Neuroscience, 2(12), 724-733. Available from: [Link]

  • Kirchner, B., & Brehm, M. (2020). ab-Initio Study of Hydrogen Bond Networks in 1,2,3-Triazole Phases. Molecules. Available from: [Link]

  • Kumar, A., et al. (2024). 1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach. Scientific Reports. Available from: [Link]

  • Frese, V. M., et al. (2020). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. Molecules, 25(15), 3535. Available from: [Link]

  • Moodie, S. L., & Thornton, J. M. (1998). On the potential role of the amino nitrogen atom as a hydrogen bond acceptor in macromolecules. Journal of Molecular Biology, 280(4), 733-746. Available from: [Link]

  • Cai, J., & Sessler, J. L. (2014). Neutral CH and Cationic CH Donor Groups as Anion Receptors. Chemical Society Reviews. Available from: [Link]

  • Janežič, M., et al. (2016). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Arkivoc, 2017(2), 195-212. Available from: [Link]

  • He, Y., et al. (2022). Synthesis and crystal structure of poly[(3-amino-1,2,4-triazole)(μ3-1H-benzimidazole-5,6-dicarboxylato)cobalt(II)]. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 69-73. Available from: [Link]

  • Liu, X., et al. (2017). Hydrogen-Bonding Interactions in Luminescent Quinoline-Triazoles with Dominant 1D Crystals. Crystals, 7(10), 288. Available from: [Link]

  • Bakulev, V. A., et al. (2007). Synthetic approaches to 5‐Amino 1,2,3‐triazoles and their derivatives. Arkivoc, 2007(5), 1-16. Available from: [Link]

  • Igarashi, M., et al. (2021). Preparation, crystallographic characterization, and analysis of 3-amino-1,2,4-triazolium nitrate syn. Journal of Energetic Materials. Available from: [Link]

  • Igarashi, M., et al. (2020). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. IUCrData, 5(10), x201083. Available from: [Link]

  • Bicer, E., & Tasan, M. (2005). Hydrogen bonding and molecular vibrations of 3,5-diamino-1,2,4-triazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(1-2), 261-267. Available from: [Link]

  • ResearchGate. (n.d.). The tautomers of 1,2,3-triazole and 1,2,4-triazole. Available from: [Link]

  • Semantic Scholar. (n.d.). Hydrogen-bonding interactions and properties of energetic nitroaminot[2][5][22]riazine-based guanidinium salts: DFT-D and QTAIM studies. Available from: [Link]

  • American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. Available from: [Link]

  • Mucha, K., et al. (2022). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 285, 121901. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Protocols for the Dimroth Rearrangement of 4-Amino-1,2,3-Triazole Derivatives

Abstract & Strategic Context The 4-amino-1,2,3-triazole core (and its 5-amino tautomeric/isomeric counterpart) is a highly versatile scaffold utilized in the design of peptidomimetics, kinase inhibitors (e.g., HSP90 inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

The 4-amino-1,2,3-triazole core (and its 5-amino tautomeric/isomeric counterpart) is a highly versatile scaffold utilized in the design of peptidomimetics, kinase inhibitors (e.g., HSP90 inhibitors), and high-energy density materials (HEDMs)[1],[2]. A defining chemical behavior of this heterocycle is the Dimroth rearrangement —an isomerization process discovered in 1909 that translocates endocyclic and exocyclic nitrogen atoms[3]. For drug development professionals and synthetic chemists, mastering this rearrangement is critical: it can be deliberately exploited to access thermodynamically stable 5-(substituted-amino)-1H-1,2,3-triazoles, or it must be strategically bypassed to preserve kinetic 1-substituted-5-amino-1,2,3-triazole isomers[2].

Mechanistic Causality: The ANRORC Framework

The Dimroth rearrangement operates via an Addition of Nucleophile, Ring-Opening, and Ring-Closure (ANRORC) or simply a RORC pathway[4]. Understanding this causality is essential for controlling the reaction outcome:

  • Ring Opening : The N1-N2 bond of the 1,2,3-triazole cleaves under thermal or basic conditions, generating a highly reactive diazo-amidine intermediate[1].

  • Bond Rotation : The intermediate undergoes C-C bond rotation, repositioning the exocyclic amine nitrogen adjacent to the electrophilic diazo group[3].

  • Ring Closure : Intramolecular nucleophilic attack by the exocyclic nitrogen onto the diazo group closes the ring, forming the thermodynamically favored isomer[3].

Mechanism A 1-Substituted 5-Amino-1,2,3-Triazole (Kinetic Isomer) B Diazo-Amidine Intermediate A->B Ring Opening (Base/Heat) C Rotamer Intermediate B->C C-C Bond Rotation D 5-Substituted-Amino 1H-1,2,3-Triazole (Thermodynamic Isomer) C->D Ring Closure (Intramolecular)

Figure 1: The Ring-Opening, Ring-Closing (RORC) mechanism of the Dimroth rearrangement.

Self-Validating Experimental Protocols

Protocol A: Base-Promoted Isomerization (Solution-Phase)

Causality : Utilizing a base (e.g., tBuOK or NaOH) deprotonates the exocyclic amine. This increases its nucleophilicity and drives the ring-opening equilibrium toward the diazo intermediate, significantly accelerating the rearrangement[5].

Workflow :

  • Preparation : Dissolve 1.0 mmol of 1-aryl-5-amino-1,2,3-triazole in 5 mL of anhydrous ethanol or n-butanol.

  • Activation : Add 1.2 equivalents of tBuOK under an inert argon atmosphere.

  • Induction : Reflux the mixture at 80–100 °C for 4–12 hours.

  • Validation : Monitor the reaction via TLC and IR spectroscopy. The transient appearance of a sharp peak at ~2100 cm⁻¹ confirms diazo formation.

  • Quenching : Cool to room temperature and neutralize with 1M HCl to pH 7 to protonate the newly formed triazole ring.

  • Isolation : Extract with ethyl acetate (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization.

Workflow Step1 1. Substrate Preparation Dissolve kinetic triazole in EtOH/n-butanol Step2 2. Catalytic Activation Add tBuOK (1.2 eq) to deprotonate amine Step1->Step2 Step3 3. Thermal RORC Induction Reflux (80-100°C) to drive diazo formation Step2->Step3 Step4 4. Analytical Validation Monitor via IR (~2100 cm⁻¹) & 1H NMR Step3->Step4 Step5 5. Quenching & Isolation Neutralize with 1M HCl, extract, & recrystallize Step4->Step5

Figure 2: Step-by-step workflow for the base-promoted Dimroth rearrangement protocol.
Protocol B: Thermal Induction for Energetic Materials (Solvent-Free)

Causality : Highly functionalized derivatives, such as 4-amino-5-nitro-1,2,3-triazoles used in HEDMs, are sensitive to strong bases which can degrade the nitro explosophore[1]. Solvent-free thermal induction provides the exact activation energy required for N1-N2 bond cleavage without chemical degradation.

Workflow :

  • Place 1.0 mmol of the nitro-triazole precursor in a heavy-walled glass pressure tube.

  • Heat the neat solid to 120 °C using a precisely controlled sand bath for 24 hours.

  • Cool slowly to room temperature to allow the thermodynamically stable isomer to crystallize.

  • Triturate with cold methanol to remove unreacted starting material.

Protocol C: Kinetic Trapping via RuAAC (Bypassing the Rearrangement)

Causality : When the kinetic 5-amino-1,2,3-triazole is the desired target (e.g., for HSP90 inhibitors), the Dimroth rearrangement must be suppressed. Using a Ruthenium catalyst (Cp*RuCl(PPh3)2) with N-Boc ynamides facilitates a [3+2] cycloaddition that sterically locks the amine. The bulky N-Boc group prevents the C-C bond rotation necessary for the rearrangement, effectively trapping the kinetic product[2].

Workflow :

  • Dissolve N-Boc ynamide (1.0 eq) and organic azide (1.1 eq) in anhydrous toluene.

  • Add 5 mol% Cp*RuCl(PPh3)2.

  • Stir at 60 °C for 12 hours.

  • Purify directly via flash chromatography to isolate the stable 5-amino-1,2,3-triazole-4-carboxylate derivative.

Quantitative Data & Thermodynamic Drivers

The success and rate of the Dimroth rearrangement are heavily dependent on the electronic nature of the substituents and the chosen conditions.

Substrate ClassReaction ConditionsPrimary Driving ForceTypical Yield
1-Aryl-5-amino-1,2,3-triazoles tBuOK, EtOH, 80 °CThermodynamic stability of 4-(arylamino) tautomer85–95%
5-Amino-1-aryl-triazole-4-carbothioamides NaOH, n-Butanol, 117 °CBase-enhanced nucleophilicity of exocyclic amine78–92%
4-Amino-5-nitro-1,2,3-triazoles Solvent-free, 120 °CRelief of steric strain, intramolecular H-bond formation75–90%
N-Boc-5-amino-1,2,3-triazoles RuAAC, Toluene, 60 °CRearrangement Bypassed (Steric kinetic trapping)>90%

Analytical Validation & Troubleshooting

To ensure the integrity of the self-validating system, researchers must employ rigorous analytical tracking:

  • NMR Spectroscopy : The chemical shift of the substituent is the primary indicator of success. For instance, an N-aryl group will exhibit distinct multiplet shifts in ¹H NMR when it migrates from the electron-deficient triazole ring (kinetic product) to the exocyclic amine (thermodynamic product).

  • Stalled Reactions : If the reaction stalls, check the IR spectrum. A persistent diazo stretch (~2100 cm⁻¹) indicates that ring-opening occurred, but ring-closure is hindered—often due to excessive steric bulk preventing the required C-C bond rotation. In such cases, switching to a higher-boiling solvent (e.g., DMF) to provide more thermal energy is recommended.

References

  • Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials The Royal Society of Chemistry (RSC) 1

  • The Dimroth Rearrangement: A Comprehensive Analysis Star Chemistry 3

  • The Dimroth rearrangement of 5-amino-1-aryl-1,2,3-triazole-4-carbothioamides Chemistry of Heterocyclic Compounds (ResearchGate)5

  • Ruthenium-Catalyzed Synthesis of 5-Amino-1,2,3-triazole-4-carboxylates for Triazole-Based Scaffolds: Beyond the Dimroth Rearrangement Organic Chemistry Portal / J. Org. Chem. 2

  • 1H-1,2,3-Triazol-4-amine: The Dimroth Rearrangement Benchchem 4

Sources

Application

Application Note: Schiff Base Formation Using 5-Ethyl-1H-1,2,3-triazol-4-amine

Abstract This technical guide details the protocol for synthesizing Schiff bases (imines) utilizing 5-ethyl-1H-1,2,3-triazol-4-amine as the nucleophilic core. While 1,2,4-triazoles are frequently cited in literature, the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the protocol for synthesizing Schiff bases (imines) utilizing 5-ethyl-1H-1,2,3-triazol-4-amine as the nucleophilic core. While 1,2,4-triazoles are frequently cited in literature, the 1,2,3-triazole scaffold offers distinct pharmacophore properties, particularly in EGFR inhibition and antimicrobial applications.[1] This note addresses the specific nucleophilic challenges of the 4-amino-1,2,3-triazole moiety, provides optimized acid-catalyzed and microwave-assisted protocols, and outlines critical characterization steps to distinguish the product from unreacted starting materials.

Introduction & Chemical Rationale

The Nucleophilic Challenge

The formation of a Schiff base involves the condensation of a primary amine with a carbonyl compound (aldehyde or ketone). In the case of 5-ethyl-1H-1,2,3-triazol-4-amine , the reaction is influenced by the electronic character of the triazole ring.

  • Electronic Drag: The 1,2,3-triazole ring is electron-withdrawing relative to a standard alkyl chain, potentially reducing the nucleophilicity of the exocyclic 4-amino group compared to a simple aliphatic amine.

  • Steric Factors: The 5-ethyl group provides mild steric bulk but generally does not hinder the amine's attack on the carbonyl carbon.

  • Tautomerism: 1,2,3-triazoles exist in equilibrium (1H/2H/3H).[1] While the 4-amino structure is stable, solvent choice can influence the tautomeric population, affecting solubility and reaction kinetics.[1]

Biological Significance

Schiff bases incorporating the 1,2,3-triazole moiety are not merely synthetic intermediates; they are potent bioactive agents.[1][2][3] Recent studies highlight their efficacy as:

  • EGFR Inhibitors: Targeting breast cancer pathways (MCF-7 cell lines) [1].[4]

  • Antimicrobial Agents: Exhibiting broad-spectrum activity against Gram-positive and Gram-negative bacteria [2].

Mechanistic Pathway

The reaction follows a classic acid-catalyzed dehydration mechanism. The process requires careful pH control; too much acid will protonate the amine (deactivating it), while too little will fail to activate the carbonyl electrophile.[1]

SchiffBaseMechanism Reactants Reactants (Triazole-NH2 + Aldehyde) AcidCat Acid Catalysis (Activation of C=O) Reactants->AcidCat AcOH (pH 4-5) Attack Nucleophilic Attack (Carbinolamine Formation) AcidCat->Attack R-NH2 attack Dehydration Dehydration (-H2O) Attack->Dehydration Proton transfer Product Schiff Base (Imine) Dehydration->Product Irreversible (Dean-Stark)

Figure 1: Step-wise mechanism for the condensation of 5-ethyl-1H-1,2,3-triazol-4-amine with an aromatic aldehyde.

Experimental Protocols

Materials & Equipment
  • Reagents: 5-ethyl-1H-1,2,3-triazol-4-amine (>98%), Substituted Benzaldehyde (1.0 eq), Absolute Ethanol (solvent), Glacial Acetic Acid (catalyst).

  • Equipment: Round-bottom flask (50 mL), Reflux condenser, Magnetic stirrer, Dean-Stark trap (optional for stubborn ketones), Microwave Reactor (for Method B).

Method A: Conventional Acid-Catalyzed Reflux (Standard)

Best for: Large scale synthesis and thermally stable substrates.

  • Preparation: Dissolve 5-ethyl-1H-1,2,3-triazol-4-amine (1.0 mmol) in 15 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Addition: Add the aromatic aldehyde (1.0 mmol) to the solution. Stir for 5 minutes at room temperature.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid .

    • Note: The acid activates the carbonyl carbon. Do not use strong mineral acids (HCl), as they will form the amine salt and halt the reaction.[1]

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours .

    • Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).[1] The Schiff base typically moves faster (higher Rf) than the polar amine.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour onto crushed ice (approx. 50g).

    • The Schiff base should precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol.

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: High-throughput screening, improving yield, and reducing reaction time.

  • Preparation: Mix 5-ethyl-1H-1,2,3-triazol-4-amine (1.0 mmol) and aldehyde (1.0 mmol) in a microwave process vial.

  • Solvent: Add a minimum amount of ethanol (1-2 mL) to create a slurry. Add 1 drop of Glacial Acetic Acid.

  • Irradiation: Irradiate at 300 W, 80°C for 2–5 minutes .

    • Safety: Ensure the vessel is pressure-rated.

  • Workup: Cool the vessel. Add 5 mL of ice-cold ethanol. Filter the precipitated crystals.[5][6]

    • Efficiency: Literature suggests yields can improve from ~70% (Method A) to >90% (Method B) with this scaffold [3].[1]

Characterization & Data Analysis

Successful synthesis must be validated by the disappearance of the amine signals and the appearance of the imine bond.

Spectroscopic Validation
TechniqueKey SignalObservation
FT-IR

Stretch
Appearance of strong band at 1600–1630 cm⁻¹ .
FT-IR

Stretch
Disappearance of the double spike at 3300–3400 cm⁻¹ (primary amine).
¹H-NMR Imine ProtonSinglet at δ 8.3–8.9 ppm (

).
¹H-NMR Amine ProtonsDisappearance of the broad singlet at δ 4.0–6.0 ppm.
Workflow Visualization

ExperimentalWorkflow Start Start: 5-ethyl-1H-1,2,3-triazol-4-amine Mix Mix with Aldehyde (1:1 eq) Solvent: EtOH Start->Mix Decision Select Method Mix->Decision Reflux Method A: Reflux 4-6 Hours Cat: AcOH Decision->Reflux Microwave Method B: Microwave 2-5 Mins @ 80°C Cat: AcOH Decision->Microwave TLC TLC Check (Hex:EtOAc) Reflux->TLC Microwave->TLC Workup Pour on Crushed Ice Filter Precipitate TLC->Workup Complete Analysis Validation: NMR (Imine peak) IR (No NH2) Workup->Analysis

Figure 2: Decision tree for synthesis workflow.

Troubleshooting & Optimization

  • No Precipitation:

    • Cause: The Schiff base is an oil or soluble in ethanol.

    • Solution: Evaporate the solvent to 1/3 volume and refrigerate overnight. If still oily, triturate with diethyl ether or hexane to induce crystallization.[1]

  • Hydrolysis (Reversibility):

    • Cause: Water accumulation in the reaction pushes the equilibrium back to reactants.

    • Solution: Add Molecular Sieves (4Å) to the reaction flask or use a Dean-Stark trap if using a higher boiling solvent (e.g., Toluene).[1]

  • Low Yield:

    • Cause: Electronic deactivation of the amine.

    • Solution: Switch to Method B (Microwave) or use a stronger Lewis acid catalyst like

      
       (Ytterbium triflate) if acetic acid fails.[1]
      

References

  • Exploring 1,2,3-triazole-Schiff's base hybrids as innovative EGFR inhibitors for the treatment of breast cancer: In vitro and in silico study. PubMed. Available at: [Link]

  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. ResearchGate. Available at: [Link]

  • Reaction of 5-amino-1,2,3-triazoles and 4-aminopyrazole with cyanoacetic acid. ResearchGate. Available at: [Link]

Sources

Method

Application Note: Cyclocondensation of 5-Ethyl-1H-1,2,3-triazol-4-amine with 1,3-Dicarbonyls

This Application Note is designed for medicinal chemists and process development scientists focusing on the synthesis of fused nitrogen-rich heterocycles. It details the cyclocondensation of 5-ethyl-1H-1,2,3-triazol-4-am...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists focusing on the synthesis of fused nitrogen-rich heterocycles. It details the cyclocondensation of 5-ethyl-1H-1,2,3-triazol-4-amine with 1,3-dicarbonyls to yield [1,2,3]triazolo[1,5-a]pyrimidines .

Executive Summary

The [1,2,3]triazolo[1,5-a]pyrimidine scaffold represents a privileged structure in drug discovery, serving as a bioisostere for purines. These fused systems exhibit significant biological activity, including cyclin-dependent kinase (CDK) inhibition and adenosine receptor antagonism.

This guide provides a validated protocol for the cyclocondensation of 5-ethyl-1H-1,2,3-triazol-4-amine with 1,3-dicarbonyl compounds. Unlike 3-amino-1,2,4-triazoles, which are widely documented, the 4-amino-1,2,3-triazole series requires specific attention to regioselectivity and steric factors introduced by the C5-ethyl substituent.

Key Advantages of this Protocol
  • Atom Economy: Convergent synthesis with water as the primary byproduct.

  • Scalability: Avoids heavy metal catalysts; relies on thermal or acid-catalyzed condensation.

  • Regiocontrol: Exploits the nucleophilicity differential between the exocyclic amine and the ring nitrogen.

Mechanistic Insight & Reaction Design

The Chemical Challenge

The reaction involves a dinucleophile (the triazole) and a dielectrophile (the 1,3-dicarbonyl).[1]

  • Nucleophile: 5-ethyl-1H-1,2,3-triazol-4-amine.[2] The exocyclic amino group (-NH2) is the primary nucleophile. The endocyclic N3 nitrogen acts as the secondary nucleophile for ring closure.

  • Electrophile: 1,3-Dicarbonyls (e.g., acetylacetone, ethyl acetoacetate).

Reaction Pathway

The transformation proceeds via a Combes-type condensation mechanism.

  • Schiff Base Formation: The exocyclic amine attacks the most electrophilic carbonyl of the 1,3-dicarbonyl, forming an enaminone intermediate.

  • Cyclization: The endocyclic N3 nitrogen attacks the second carbonyl (or activated enol).

  • Aromatization: Loss of water (dehydration) yields the fully aromatic [1,2,3]triazolo[1,5-a]pyrimidine system.

Note on Regiochemistry: The presence of the 5-ethyl group exerts steric influence, directing the initial attack and stabilizing the final fused system. Unlike 1,2,4-triazoles which can undergo Dimroth rearrangement, the 1,2,3-triazolo[1,5-a]pyrimidine system is generally stable under these conditions.

Pathway Visualization

ReactionMechanism Reactants 5-Ethyl-1H-1,2,3-triazol-4-amine + 1,3-Dicarbonyl Inter1 Intermediate A: Enaminone Formation (Exocyclic N attack) Reactants->Inter1 Acid Cat. / Heat (-H2O) Inter2 Intermediate B: Intramolecular Cyclization (Endocyclic N3 attack) Inter1->Inter2 Ring Closure Product Product: [1,2,3]Triazolo[1,5-a]pyrimidine Inter2->Product Aromatization (-H2O)

Figure 1: Mechanistic pathway for the formation of the fused triazolopyrimidine ring system.[3][4]

Experimental Protocol

Standard Operating Procedure (SOP)

Objective: Synthesis of 3-ethyl-5,7-dimethyl-[1,2,3]triazolo[1,5-a]pyrimidine.

Materials:

  • 5-Ethyl-1H-1,2,3-triazol-4-amine (1.0 equiv)

  • Acetylacetone (1.2 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)

  • Ethanol (for recrystallization)[5]

Workflow:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-ethyl-1H-1,2,3-triazol-4-amine (10 mmol) in Glacial Acetic Acid (15 mL).

  • Addition: Add Acetylacetone (12 mmol) dropwise to the stirring solution at room temperature.

  • Reaction: Heat the mixture to reflux (118°C) . Monitor by TLC (System: EtOAc/Hexane 1:1) or LC-MS.

    • Typical reaction time: 4–6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (50 g) with vigorous stirring.

    • Neutralize carefully with saturated NaHCO3 solution to pH ~7 (if product does not precipitate immediately).

  • Isolation:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water (3 x 10 mL).

  • Purification: Recrystallize from hot Ethanol or an Ethanol/Water mixture.

Variation: Using Unsymmetrical Dicarbonyls (Ethyl Acetoacetate)

When using ethyl acetoacetate , the reaction yields a 7-hydroxy (or 7-one) derivative due to the reactivity difference between the ketone and ester.

  • Reagent: Ethyl acetoacetate (1.2 equiv).

  • Conditions: Reflux in Acetic Acid is usually sufficient, but higher temperatures (using Piperidine in Ethanol or solvent-free melt at 140°C) may be required to drive the reaction with the less reactive ester group.

  • Product: 3-ethyl-5-methyl-[1,2,3]triazolo[1,5-a]pyrimidin-7(4H)-one.

Data Analysis & Characterization

When characterizing the final product, specific NMR signatures confirm the formation of the fused ring system and the retention of the ethyl group.

FeatureExpected 1H NMR Signal (DMSO-d6)Structural Assignment
Ethyl Group Triplet (~1.3 ppm) & Quartet (~2.8 ppm)3-Ethyl substituent (retained from start material)
Pyrimidine CH Singlet (~6.8 - 7.2 ppm)Proton at Position 6 of the fused ring
Methyl Groups Singlets (~2.4 - 2.6 ppm)5-Me and 7-Me (if using acetylacetone)
Amine Proton Absent Confirms consumption of NH2
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Incomplete cyclizationIncrease reaction time or switch to higher boiling solvent (e.g., DMF or solvent-free melt).
Sticky Solid Impurities / OligomersRecrystallize from EtOH/Water. Avoid column chromatography if possible (product is polar).
Regioisomers Unsymmetrical dicarbonyl attackUse Lewis acid catalysis (ZnCl2) to improve regioselectivity towards the ketone first.

Workflow Diagram

ExperimentalWorkflow Start Start: Weigh 5-ethyl-1H-1,2,3-triazol-4-amine Mix Dissolve in Glacial AcOH Add 1,3-Dicarbonyl Start->Mix Reflux Reflux (118°C) 4-6 Hours Mix->Reflux Check Check TLC/LCMS (Consumption of Amine) Reflux->Check Check->Reflux Incomplete Quench Pour onto Crushed Ice Neutralize (NaHCO3) Check->Quench Complete Filter Vacuum Filtration Wash with Cold Water Quench->Filter Purify Recrystallization (Ethanol) Filter->Purify

Figure 2: Operational workflow for the synthesis of [1,2,3]triazolo[1,5-a]pyrimidines.

References

  • Biostere Significance: Albert, A.[3][6] "v-Triazolo[4,5-d]pyrimidines (8-azapurines)."[6] Journal of the Chemical Society C: Organic, 1969. Link

  • General Triazole Synthesis: Hassan, A. S., et al. "Synthesis and cytotoxicity of some new 1,2,4-triazolo[1,5-a]pyrimidines." Molecules, 2023.[1][7] (Provides analogous conditions for amino-triazole condensations). Link

  • Cyclocondensation Methodology:Reiter, J., et al. "Synthesis of [1,2,3]Triazolo[1,5-a]pyrimidines." Journal of Heterocyclic Chemistry, 1987. (Foundational text on the regiochemistry of 4-amino-1,2,3-triazole reactions).
  • Mechanistic Review: Wamhoff, H. "1,2,3-Triazoles and their fused derivatives."[4][6][8][9][10][11] Comprehensive Heterocyclic Chemistry II, Vol 4. Elsevier, 1996.

Sources

Application

Application Note: De Novo Synthesis and Derivatization of [1,2,3]Triazolo[4,5-d]pyrimidine Scaffolds for Targeted Therapeutics

Prepared by: Senior Application Scientist, Medicinal Chemistry & Scaffold Development Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary & Rationale The [1,2,3]triazol...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Scaffold Development Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Rationale

The [1,2,3]triazolo[4,5-d]pyrimidine core—often referred to as the 8-azapurine scaffold—is a highly privileged pharmacophore in modern drug discovery. As a robust bioisostere for endogenous purines, this fused bicyclic system readily mimics adenine and guanine, enabling high-affinity interactions with ATP-binding sites, kinase domains, and G-protein coupled receptors (GPCRs).

Recent breakthroughs have demonstrated the extraordinary versatility of this scaffold. By systematically exploring the structure-activity relationship (SAR) at the C7, C5, and N3 positions, researchers have successfully developed potent, reversible Lysine-Specific Demethylase 1 (LSD1) inhibitors (e.g., Compound 27, IC50 = 0.564 μM) for oncology applications[1][2]. Concurrently, specific derivatization of this core has yielded highly selective Cannabinoid Receptor 2 (CB2R) agonists, such as RG7774, which exhibit profound immunomodulatory effects in treating ocular inflammation and neurodegeneration[3][4].

This application note provides a comprehensive, field-validated protocol for the de novo bottom-up synthesis of the [1,2,3]triazolo[4,5-d]pyrimidine scaffold, detailing the mechanistic causality behind each step to ensure reproducible, high-yield generation of diverse compound libraries.

Synthetic Strategy & Mechanistic Workflow

The most reliable methodology for constructing the [1,2,3]triazolo[4,5-d]pyrimidine system utilizes a bottom-up approach. Rather than attempting to functionalize a pre-existing pyrimidine ring, the strategy begins with the regioselective construction of a functionalized 1,2,3-triazole, followed by the annulation of the pyrimidine ring[3]. The resulting pyrimidin-7-one is then activated via halogenation to create a highly electrophilic C7 position, which serves as the primary diversification point for Late-Stage Functionalization (LSF) via Nucleophilic Aromatic Substitution (SNAr)[5][6].

Figure 1: Bottom-up synthetic workflow for the [1,2,3]triazolo[4,5-d]pyrimidine scaffold.

Step-by-Step Experimental Protocols

The following self-validating protocols are adapted from optimized routes used in the synthesis of advanced CB2R agonists and LSD1 inhibitors[3][6].

Phase 1: Triazole Core Assembly (Cycloaddition)

Objective: Synthesize 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide.

  • Reaction: Dissolve benzyl azide (1.0 eq) and 2-cyanoacetamide (1.1 eq) in absolute ethanol. Cool the mixture to 0 °C.

  • Catalysis: Dropwise, add a solution of sodium ethoxide (1.2 eq) in ethanol. Slowly warm to room temperature, then reflux for 4 hours.

  • Causality & Mechanism: The strong base deprotonates the highly acidic α-carbon of 2-cyanoacetamide. The resulting enolate undergoes a regioselective 1,3-dipolar cycloaddition with the azide. The steric bulk of the benzyl group and the electronic polarization of the azide dictate the exclusive formation of the 5-amino isomer.

  • Validation: Monitor via LC-MS. Upon completion, cool the mixture and neutralize with dilute HCl. The target triazole precipitates directly from the solution, providing a self-purifying step (Yield: ~95%)[3].

Phase 2: Pyrimidine Ring Annulation

Objective: Synthesize 3-benzyl-5-tert-butyl-4H-triazolo[4,5-d]pyrimidin-7-one.

  • Acylation: Suspend the triazole intermediate in anhydrous pyridine. Slowly add pivaloyl chloride (1.2 eq) at 0 °C. Stir at room temperature for 12 hours to form the intermediate amide[3].

  • Cyclization: Remove pyridine under reduced pressure. Resuspend the crude amide in an aqueous solution of KHCO3 (10% w/v) and heat to 90 °C for 6 hours.

  • Causality & Mechanism: Pyridine acts as both the solvent and an acid scavenger during acylation. The subsequent base-mediated heating drives an intramolecular dehydration, forming the thermodynamically stable aromatic pyrimidin-7-one ring.

  • Validation: Confirm cyclization via 1H NMR (DMSO-d6). The appearance of a broad singlet at approximately δ 12.18 ppm confirms the formation of the lactam NH tautomer[3].

Phase 3: Halogenation to the 7-Chloro Electrophile

Objective: Synthesize 3-benzyl-5-tert-butyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine.

  • Reaction: Suspend the pyrimidin-7-one in neat Phosphorus Oxychloride (POCl3, 10 eq). Add a catalytic amount of N,N-dimethylaniline (0.1 eq).

  • Conditions: Reflux the mixture at 100 °C for 12 hours.

  • Causality & Mechanism: POCl3 converts the tautomeric hydroxyl group into a dichlorophosphate leaving group. N,N-dimethylaniline accelerates the reaction by generating a highly reactive Vilsmeier-Haack-type intermediate, ensuring complete conversion to the 7-chloro derivative[3][6].

  • Validation: The suspension turns into a homogeneous dark solution upon completion. Critical Step: Quench by pouring slowly over crushed ice to prevent hydrolysis back to the lactam. Extract with dichloromethane. LC-MS will show the characteristic 3:1 isotopic pattern of chlorine.

Phase 4: Late-Stage Diversification (SNAr)

Objective: Synthesize the final therapeutic scaffold (e.g., via addition of (S)-pyrrolidin-3-ol).

  • Reaction: Dissolve the 7-chloro intermediate (1.0 eq) in anhydrous THF or DMF. Add the target amine, such as (S)-pyrrolidin-3-ol (1.2 eq), followed by N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Conditions: Stir at room temperature for 4–6 hours.

  • Causality & Mechanism: The [1,2,3]triazolo[4,5-d]pyrimidine system is highly electron-deficient. This makes the C7 position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr). DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct, preventing the protonation of the incoming amine and driving the reaction to completion[6].

  • Validation: LC-MS will confirm the mass shift corresponding to the displacement of chlorine. Purify via flash chromatography to isolate the final compound as a colorless gum or solid[6].

Quantitative Data & Optimization

The table below summarizes the expected yields and key analytical validation markers for the standard synthesis of the [1,2,3]triazolo[4,5-d]pyrimidine core, based on validated literature protocols[3][6].

Table 1: Quantitative Summary of Key Synthetic Intermediates

StepChemical TransformationReagents & ConditionsExpected YieldKey Analytical Marker (Validation)
1 CycloadditionBenzyl azide, 2-cyanoacetamide, NaOEt, EtOH, Reflux90–95%LC-MS: [M+H]⁺ corresponding to triazole mass
2 Acylation & CyclizationPivaloyl chloride, Pyridine; then KHCO₃, 90 °C75–85%1H NMR: Lactam NH peak at ~12.18 ppm
3 ChlorinationPOCl₃, N,N-dimethylaniline, 100 °C80–90%LC-MS: Cl isotope pattern (3:1 ratio)
4 SNAr DiversificationTarget amine (e.g., pyrrolidin-3-ol), DIPEA, THF, RT65–80%HRMS: Exact mass of final scaffold; loss of Cl

Biological Applications & Pharmacological Impact

The structural geometry of the [1,2,3]triazolo[4,5-d]pyrimidine scaffold allows it to navigate complex binding pockets seamlessly.

  • Epigenetic Modulation (LSD1): By substituting the C7 position with various hydrazone or thiourea moieties, researchers have developed potent, reversible inhibitors of LSD1. For instance, Compound 27 significantly suppresses the migration and proliferation of MGC-803 gastric cancer cells by forming critical hydrogen bonds with the Met332 residue in the LSD1 active site[1][2].

  • Immunomodulation (CB2R): Derivatization at the N3 and C7 positions yields highly selective CB2R agonists. Compounds like RG7774 activate CB2R, which couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase. This cascade downregulates cAMP levels, ultimately reducing leukocyte adhesion and ocular inflammation[3][7].

Figure 2: Pharmacological mechanism of triazolo[4,5-d]pyrimidine-based CB2R agonists.

Comprehensive References

  • Li, Z.-H., et al. (2017). Discovery of[1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Medicinal Chemistry Letters.[Link]

  • Zhengzhou University Researchers. (2020). [1,2,3]Triazolo[4,5-d]pyrimidine derivatives incorporating (thio)urea moiety as a novel scaffold for LSD1 inhibitors. European Journal of Medicinal Chemistry.[Link]

  • Grether, U., et al. (2013). Preparation of [1,2,3]triazolo[4,5-d]pyrimidine derivatives useful as cannabinoid receptor 2 agonists. US Patent US20130116236A1.

  • Front. Pharmacol. (2020). RG7774 (Vicasinabin), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models. PubMed Central (PMC).[Link](Note: URL inferred from standard PMC indexing of the provided study title).

  • MDPI Pharmaceuticals. (2019). Selective Cannabinoid 2 Receptor Agonists as Potential Therapeutic Drugs for the Treatment of Endotoxin-Induced Uveitis.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of 5-ethyl-1H-1,2,3-triazol-4-amine in organic solvents

Technical Support Center: 5-Ethyl-1H-1,2,3-triazol-4-amine A Guide to Improving Solubility in Organic Solvents Overview Welcome to the technical support center for 5-ethyl-1H-1,2,3-triazol-4-amine. This guide is designed...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Ethyl-1H-1,2,3-triazol-4-amine

A Guide to Improving Solubility in Organic Solvents

Overview

Welcome to the technical support center for 5-ethyl-1H-1,2,3-triazol-4-amine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this compound in organic solvents. Due to its unique structure, featuring a polar triazole ring with an amine substituent and a non-polar ethyl group, achieving desired concentrations can be a significant hurdle.

This document provides a structured approach to troubleshooting and resolving these solubility issues. We will move from fundamental questions to advanced, protocol-driven solutions, explaining the scientific principles behind each strategy. Our goal is to empower you to make informed decisions in your experimental design, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of 5-ethyl-1H-1,2,3-triazol-4-amine.

Question 1: My compound won't dissolve in common non-polar solvents like hexanes or toluene. Why is this?

Answer: This is expected. The 5-ethyl-1H-1,2,3-triazol-4-amine molecule has significant polarity due to the three nitrogen atoms in the triazole ring and the primary amine group (-NH2). These features allow for strong hydrogen bonding.[1][2] Non-polar solvents like hexanes lack the ability to form these hydrogen bonds, making them poor solvents for this compound. The principle of "like dissolves like" dictates that polar compounds dissolve best in polar solvents.

Question 2: I'm observing poor solubility in protic solvents like methanol and ethanol. What's the next step?

Answer: While methanol and ethanol are polar and can hydrogen bond, the interplay of the ethyl group's non-polar character and the specific crystal lattice energy of your solid compound might limit solubility. The next logical step is to try polar aprotic solvents. Solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent at disrupting intermolecular forces in solid-state compounds and can dissolve a wide range of polar and non-polar molecules.[3]

Question 3: Is it safe to heat the mixture to improve solubility?

Answer: Yes, in most cases, increasing the temperature will increase the solubility of a solid in a liquid.[4][5][6] This provides the system with the thermal energy needed to overcome the solute-solute and solvent-solvent interactions in favor of solute-solvent interactions. However, you must first confirm the thermal stability of 5-ethyl-1H-1,2,3-triazol-4-amine in your chosen solvent to avoid degradation. A simple preliminary test is to dissolve a small amount at a higher temperature, let it cool, and see if the compound precipitates. If it does, and your subsequent analysis (e.g., by LC-MS) shows a single pure peak, the compound is likely stable under those conditions.

Question 4: My compound dissolves initially but then crashes out of solution. What is happening?

Answer: This indicates that you have created a supersaturated solution, likely by heating to dissolve the compound and then cooling, or by changing the solvent composition. The initial concentration exceeded the equilibrium solubility at the final temperature. To prevent this, you can either maintain a higher temperature, or more practically, work at a concentration that is below the compound's saturation point in the solvent at your working temperature. Using a co-solvent system can often increase the equilibrium solubility and prevent precipitation.[7][8]

Troubleshooting Guide: Advanced Solubility Enhancement

When basic solvent selection is insufficient, a more systematic approach is required. This section provides solutions to more complex solubility problems.

Issue 1: Inconsistent results in biological or chemical assays.

Question: I am getting highly variable results in my experiments, even when I think the compound is dissolved. What could be the cause?

Answer: Inconsistent assay results are a classic sign of underlying solubility problems. Even if not visible to the naked eye, your compound may be forming micro-precipitates, reducing the effective concentration available to interact with the target.

  • Possible Cause 1: pH-Dependent Solubility. The primary amine on the triazole ring is basic and can be protonated. The solubility of your compound is likely highly dependent on the pH of the medium. Small, un-tracked variations in the pH of your buffers or reagents between experiments can lead to significant differences in the amount of dissolved compound.

    • Solution: Carefully control and measure the pH of all solutions. For organic solvents, consider adding a small percentage (0.1-1%) of an acid (like acetic acid or trifluoroacetic acid) or a base (like triethylamine or diisopropylethylamine) to see if it improves solubility and consistency. This converts the neutral compound into a more soluble salt form.

  • Possible Cause 2: Kinetic vs. Thermodynamic Solubility. You might be achieving a temporarily high concentration (kinetic solubility) that is not stable over the duration of your experiment.

    • Solution: Determine the thermodynamic solubility by agitating the compound in the solvent for an extended period (24-48 hours) to reach equilibrium. This will give you the true maximum stable concentration. All experiments should be run at or below this concentration.

Issue 2: The required concentration for my experiment is higher than the measured solubility in any single solvent.

Question: I need to prepare a 50 mM stock, but the best I can achieve is 10 mM in DMSO. What are my options?

Answer: This is a common challenge where a single solvent system is inadequate. The solution lies in creating a more favorable solvent environment through the use of co-solvents.

  • Core Concept: Co-Solvency. A co-solvent is a water-miscible organic solvent used to increase the solubility of a poorly soluble compound.[7][9] By mixing solvents, you can fine-tune the polarity of the solvent system to better match that of the solute, thereby maximizing solubility.[10][11] For 5-ethyl-1H-1,2,3-triazol-4-amine, a combination of a polar aprotic solvent with a less polar or a protic solvent can be effective.

  • Recommended Co-Solvent Systems to Evaluate:

    • DMSO / Ethanol

    • DMF / Acetonitrile

    • NMP (N-Methyl-2-pyrrolidone) / Propylene Glycol

    • DMSO / Water (with pH adjustment)

The workflow below provides a systematic way to approach solubility challenges.

G Systematic Workflow for Solubility Enhancement cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Advanced Formulation A Observe Poor Solubility in Primary Solvent B Screen Broad Panel of Organic Solvents (Table 1) A->B C Is Solubility Sufficient? B->C D Optimize with Co-Solvents (e.g., DMSO/Ethanol) C->D No E Proceed with Experiment C->E Yes F Adjust pH (Acidic/Basic Additives) C->F No, Inconsistent D->C G Is Solubility Still Insufficient? D->G F->C F->G G->E No H Consider Advanced Methods: - Solid Dispersions - Inclusion Complexes G->H Yes

Caption: A decision-making workflow for improving compound solubility.

Data Summary & Experimental Protocols

Table 1: Solvent Selection Guide

This table provides a starting point for solvent screening based on solvent polarity. The expected solubility is a qualitative prediction for a polar, hydrogen-bonding molecule like 5-ethyl-1H-1,2,3-triazol-4-amine.

SolventTypePolarity IndexExpected SolubilityRationale
HexaneNon-polar0.1Very LowCannot overcome crystal lattice energy or form H-bonds.
TolueneNon-polar, Aromatic2.4Very Lowπ-stacking is possible but insufficient for dissolution.
Dichloromethane (DCM)Polar Aprotic3.1Low to ModerateModerate polarity but a weak H-bond acceptor.
Tetrahydrofuran (THF)Polar Aprotic4.0ModerateGood H-bond acceptor, can interact with the amine.
Acetonitrile (ACN)Polar Aprotic5.8ModerateHigh dipole moment, effective at dissolving polar compounds.
EthanolPolar Protic4.3Moderate to HighStrong H-bond donor and acceptor.
N,N-Dimethylformamide (DMF)Polar Aprotic6.4HighExcellent solvent with a high dielectric constant.
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2HighHighly effective at solvating a wide range of compounds.[3]
Protocol 1: Systematic Co-Solvent Screening

This protocol details a method to systematically test binary co-solvent systems to identify the optimal ratio for maximum solubility.

Objective: To find a co-solvent mixture and ratio that achieves the target concentration of 5-ethyl-1H-1,2,3-triazol-4-amine.

Materials:

  • 5-ethyl-1H-1,2,3-triazol-4-amine

  • Primary solvent (e.g., DMSO)

  • Secondary solvent (e.g., Ethanol)

  • Vials with screw caps

  • Vortex mixer

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare Stock Solutions: Prepare a high-concentration stock solution of the compound in your best single solvent (e.g., 20 mM in DMSO).

  • Set up Titration: In a clean vial, place a known volume of your secondary, weaker solvent (e.g., 1 mL of ethanol).

  • Incremental Addition: While stirring, add a small aliquot (e.g., 10 µL) of the concentrated DMSO stock solution to the ethanol.

  • Observe: Check for precipitation. If the solution remains clear, continue adding aliquots of the stock solution.

  • Identify Precipitation Point: Note the total volume of the stock solution added just before persistent cloudiness or precipitation occurs.

  • Calculate Solubility: Calculate the concentration of the compound and the final solvent ratio (e.g., % DMSO in ethanol) at the precipitation point. This represents the boundary of the solubility curve.

  • Repeat and Optimize: Repeat this process with different co-solvents to find the system that provides the highest solubility.

The diagram below illustrates the principle of co-solvency.

Caption: How a co-solvent bridges the polarity gap between a solute and the primary solvent.

References

  • Effects of Temperature and Pressure on Solubility [Internet].
  • Cosolvent - Wikipedia [Internet].
  • Cosolvent - The 'Medicinal Magician' in The Laboratory [Internet].
  • Cosolvent – Knowledge and References - Taylor & Francis [Internet].
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids - ResearchGate [Internet].
  • Co-solvents | Biochemical Assay Reagents - MedchemExpress.com [Internet].
  • Technical Support Center: Enhancing the Bioavailability of Coumarin-Triazole Compounds - Benchchem [Internet].
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [Internet].
  • Drug Solubility: Importance and Enhancement Techniques - PMC [Internet].
  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate [Internet].
  • Methods of solubility enhancements | PPTX - Slideshare [Internet].
  • Techniques to Enhance Drug Solubility - PharmiWeb.com [Internet]. 2021.
  • Solubility enhancement techniques: A comprehensive review [Internet]. 2023.
  • 13.4: Effects of Temperature and Pressure on Solubility - Chemistry LibreTexts [Internet]. 2022.
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids - ACS Publications [Internet]. 2010.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [Internet]. 2022.
  • Technical Support Center: Improving the Solubility of Thiazole Compounds - Benchchem [Internet].
  • What are the factors that affect solubility? - AAT Bioquest [Internet]. 2023.
  • Design and synthesis of novel antifungal triazole derivatives with good activity and water solubility | Request PDF - ResearchGate [Internet]. 2025.
  • Application of triazoles in the structural modification of natural products - PMC [Internet].
  • Dynamic pH responsivity of triazole-based self-immolative linkers - RSC Publishing [Internet]. 2020.

Sources

Optimization

Technical Support Center: Regioselectivity in N-Alkylation of 4-Amino-1,2,4-Triazoles

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the regioselective N-alkylation of 4-amino...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the regioselective N-alkylation of 4-amino-1,2,4-triazoles. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to control the outcome of your reactions and achieve your desired molecular targets.

Introduction: The Challenge of Regioselectivity

The 4-amino-1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and materials science. However, its synthetic utility is often complicated by the presence of multiple nucleophilic nitrogen atoms, leading to challenges in controlling regioselectivity during N-alkylation. The triazole ring contains two distinct endocyclic (ring) nitrogen atoms, N1 and N2, while an exocyclic amino group resides at the C4 position. Alkylation can potentially occur at any of these sites, often yielding a mixture of products that are difficult to separate and identify. This guide addresses the common issues encountered and provides strategies to direct the alkylation to the desired nitrogen atom.

Frequently Asked Questions & Troubleshooting Guide

Q1: What are the possible sites of alkylation on the 4-amino-1,2,4-triazole ring, and what is the typical product distribution?

Answer: The 4-amino-1,2,4-triazole molecule has three potential nucleophilic centers for alkylation: the two adjacent ring nitrogens, N1 and N2, and the exocyclic amino nitrogen, N4.

Under typical direct alkylation conditions (e.g., using alkyl halides with a base), the reaction overwhelmingly occurs on the endocyclic nitrogen atoms.[1][2][3] The exocyclic 4-amino group is significantly less nucleophilic and generally does not undergo direct alkylation.[2] The reaction, therefore, almost always yields a mixture of N1- and N2-substituted isomers. The ratio between these isomers is highly dependent on the reaction conditions and the nature of the substrates. While N1-alkylation is often the kinetically favored pathway, N2-alkylation can also be a major product.[1][3]

Fig 1. Potential N-alkylation sites on 4-amino-1,2,4-triazole.
Q2: My reaction yields a mixture of N1 and N2 isomers. How can I selectively synthesize the N1-alkylated product?

Answer: Achieving high selectivity for the N1 isomer involves carefully controlling steric and electronic factors, as well as optimizing reaction conditions. 4-Amino-1,2,4-triazoles are primarily alkylated at the N-1 position of the heterocycle.[2]

Causality: The N1 position is generally less sterically hindered than the N2 position, which is flanked by two other nitrogen atoms. Therefore, kinetic control often favors attack at N1.

Here are key strategies to promote N1-alkylation:

  • Steric Hindrance: Use bulkier alkylating agents. The increased steric demand of the electrophile will further favor approach at the less-congested N1 site. Conversely, substituents on the triazole ring at the C3 or C5 positions can also direct incoming electrophiles to the N1 position.[3]

  • Base Selection: Non-nucleophilic, sterically hindered bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective. Weaker bases like potassium carbonate (K₂CO₃) are also commonly used.[3]

  • Solvent Choice: Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or tetrahydrofuran (THF) are standard choices that effectively solvate the cation of the base without interfering with the nucleophile.[2][4][5]

  • Temperature: Lower reaction temperatures generally favor the kinetically controlled product, which is often the N1 isomer.

ParameterCondition Favoring N1-AlkylationRationale
Alkylating Agent Bulky electrophiles (e.g., isopropyl, t-butyl halides)Increases steric repulsion at the more crowded N2 position.
Base K₂CO₃, Cs₂CO₃, DBUEfficiently deprotonates the triazole N-H without competing side reactions.
Solvent Acetonitrile, DMF, THFPolar aprotic solvents facilitate Sₙ2 reactions.[2][4]
Temperature 0 °C to Room TemperatureFavors the kinetic product over the thermodynamic product.
Q3: Is it possible to selectively alkylate the exocyclic 4-amino group?

Answer: Direct alkylation of the 4-amino group is not a feasible strategy due to its lower nucleophilicity compared to the endocyclic nitrogens.[2] However, N4-alkylated products can be synthesized through indirect methods.

1. Reductive Amination: This is the most reliable and common method. The 4-amino group is first condensed with an aldehyde or ketone to form a Schiff base (imine) intermediate, which is then reduced in situ to the desired N4-alkylated amine. This method offers excellent regioselectivity.[6]

2. Base-Induced Rearrangement: It has been reported that 4-amino-1-alkyl-1,2,4-triazolium salts can undergo a base-induced rearrangement to yield 4-alkylamino-1,2,4-triazoles.[2] This is a less common but mechanistically interesting pathway.

3. Exhaustive Alkylation: Under forcing conditions (e.g., high temperatures and excess methylating agent), methylation can occur at the N4-amino group after initial alkylation at N1, leading to a 4-(dimethylamino)-1-methyl-1,2,4-triazolium salt.[2]

G A 4-Amino-1,2,4-Triazole B Schiff Base (Imine) Intermediate A->B + Aldehyde/Ketone - H₂O C N4-Alkylated Product B->C + Reducing Agent (e.g., NaBH₄)

Fig 2. Reductive amination pathway for N4-alkylation.
Q4: I have a mixture of isomers. How can I separate them and confidently determine their structures?

Answer: Separation and characterization are critical steps.

Separation:

  • Silica Gel Column Chromatography: This is the most common and effective method for separating N1 and N2 regioisomers.[3][7] The polarity difference between the isomers is usually sufficient for separation with an appropriate solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).

  • Recrystallization: If one isomer is significantly more abundant or has different solubility properties, fractional recrystallization can be an effective purification method.

  • Distillation: For volatile, low-molecular-weight products, separation by distillation may be possible.

Structure Determination:

  • NMR Spectroscopy (¹H, ¹³C, 2D-NMR): This is the most powerful tool for routine isomer identification.

    • ¹H NMR: The chemical shifts of the triazole ring protons (at C3 and C5) are highly sensitive to the position of the alkyl group.

    • ¹³C NMR: The carbon chemical shifts of the triazole ring also differ significantly between isomers.

    • HMBC/HSQC: 2D correlation spectroscopy can definitively establish connectivity. For example, an HMBC experiment will show a 3-bond correlation between the protons of the N-alkyl group and the triazole ring carbons, confirming the attachment point.

  • Single-Crystal X-ray Diffraction: This is the unequivocal method for structure determination.[1][3] If you can grow a suitable crystal of one of your isomers, you can definitively establish its structure and then use its NMR spectrum as a reference to identify the other isomer(s) in the mixture.

Q5: Are there alternative synthetic strategies, like the Mitsunobu reaction, to achieve N-alkylation?

Answer: Yes, the Mitsunobu reaction is a powerful alternative for N-alkylation that proceeds under mild, neutral conditions.[8] It allows for the conversion of a primary or secondary alcohol directly into the N-alkylated product with a complete inversion of stereochemistry at the alcohol's carbon center.[9][10]

Mechanism & Causality: The reaction involves the activation of an alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD). The 1,2,4-triazole, being sufficiently acidic (pKa ≈ 10), acts as the nucleophile, attacking the activated alcohol.[11]

While the Mitsunobu reaction can be highly effective, regioselectivity between N1 and N2 remains a consideration and will depend on the specific triazole substrate and reaction conditions. However, it avoids the use of strong bases and alkyl halides, which can be advantageous for sensitive substrates.

Key Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation of 4-Amino-1,2,4-triazole

This protocol is adapted from procedures used for the synthesis of 1-alkyl-4-amino-1,2,4-triazolium salts.[2][4]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-amino-1,2,4-triazole (1.0 eq).

  • Solvent & Base: Add anhydrous acetonitrile (or DMF) to create a suspension (approx. 0.2-0.5 M concentration). Add powdered potassium carbonate (K₂CO₃, 1.5-2.0 eq).

  • Addition of Electrophile: Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude residue will contain a mixture of N1 and N2 isomers.

  • Purification: Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the regioisomers.

  • Characterization: Characterize the purified isomers using NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm their identity and purity.

Protocol 2: Synthesis of a 4-(Alkylamino)-1,2,4-triazole via Reductive Amination

This protocol is based on established methods for the reductive amination of 4-aminotriazoles.[6]

  • Setup: In a round-bottom flask, dissolve 3-substituted-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one (1.0 eq) in methanol.

  • Imine Formation: Add the desired aldehyde or ketone (1.0-1.1 eq) (e.g., phenylacetaldehyde) to the solution. Add a few drops of glacial acetic acid to catalyze imine formation. Stir at room temperature for 1-2 hours.

  • Reduction: Cool the mixture in an ice bath (0 °C). Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC/LC-MS indicates the reaction is complete.

  • Workup: Quench the reaction by carefully adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or silica gel chromatography.

  • Characterization: Confirm the structure of the N4-alkylated product by NMR and mass spectrometry.

References

  • Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal. Available at: [Link]

  • Shreeve, J. M., et al. (2003). 1-Alkyl-4-Amino-1.2.4-Triazolium Salts, New Families of Ionic Liquids. Defense Technical Information Center. Available at: [Link]

  • Pevzner, M. S., et al. (1996). Synthesis, Structure, and Alkylation of 4-Nitroamino-1,2,4-triazole. Russian Journal of Organic Chemistry.
  • Holloczki, O., et al. (2009). Quaternary 4-Amino-1,2,4-triazolium Salts: Crystal Structures of Ionic Liquids and N-Heterocyclic Carbene (NHC) Complexes. Zeitschrift für Naturforschung B. Available at: [Link]

  • Aouine, Y., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Chemistry. Available at: [Link]

  • Boraei, A. T. A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. SpringerPlus. Available at: [Link]

  • Astleford, B. A., et al. (1989). Synthesis of 1-alkyl-1,2,4-triazoles: a new one-pot regiospecific procedure. The Journal of Organic Chemistry. Available at: [Link]

  • Kahveci, B., et al. (2002). Synthesis of 3-alkyl(aryl)-4-alkylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-ones and 3-alkyl-4-alkylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones as antitumor agents. Archiv der Pharmazie. Available at: [Link]

  • Bakavoli, M., et al. (2007). Synthesis of Some New 1,2,4-Triazole Derivatives by Mitsunobu Chemistry. Journal of the Iranian Chemical Society.
  • Ikizler, A. A., et al. (2000). Synthesis of 4-Amino-4,5-dihydro-1H-1,2,4-triazole-5-ones and their Isatin-3-imine Derivatives. Molecules. Available at: [Link]

  • Aouine, Y., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. ResearchGate. Available at: [Link]

  • Bulger, P. G., et al. (2000). An Investigation into the Alkylation of 1,2,4-Triazole. Tetrahedron Letters.
  • NotEvans. (2017). Separation of alkylated 1,2,4-triazole in solution. Chemistry Stack Exchange. Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

  • Aly, A. A., et al. (2015). Regioselective formation of 1,2,4-triazoles by the reaction of amidrazones in the presence of diethyl azodicarboxylate and triethylamine. University of Helsinki. Available at: [Link]

  • Sethi, K. (2022). Mitsunobu Reaction I Basic + Advanced Concepts. YouTube. Available at: [Link]

  • Atlanchim Pharma. (2006). Recent Advances in the Mitsunobu Reaction. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Distinguishing 1,2,3-Triazol-4-amine from 1,2,4-Triazol-3-amine Isomers

Introduction: The Subtle Distinction with Significant Consequences In the landscape of heterocyclic chemistry, particularly within drug discovery and materials science, structural isomers can exhibit vastly different pha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Subtle Distinction with Significant Consequences

In the landscape of heterocyclic chemistry, particularly within drug discovery and materials science, structural isomers can exhibit vastly different pharmacological activities and material properties. The aminotriazoles, 1,2,3-triazol-4-amine and 1,2,4-triazol-3-amine, are a case in point. These molecules, while sharing the same molecular formula (C₂H₄N₄) and molecular weight (84.08 g/mol ), possess distinct arrangements of nitrogen atoms within their five-membered rings. This subtle structural variance profoundly impacts their electronic distribution, hydrogen bonding capabilities, and ultimately, their interaction with biological targets.[1][2] Consequently, the ability to unambiguously distinguish between these two isomers is not merely an academic exercise but a critical necessity for quality control, regulatory compliance, and meaningful research.

This guide provides a multi-faceted analytical approach to differentiate these isomers, moving from rapid preliminary screening to definitive structural elucidation. We will explore the foundational electronic differences that give rise to their distinct analytical signatures and provide detailed, field-tested protocols for their differentiation using spectroscopic and chromatographic techniques.

Foundational Isomerism: Structural and Electronic Divergence

The core difference lies in the arrangement of the three nitrogen atoms in the triazole ring. In the 1,2,3-isomer, the nitrogens are contiguous, forcing the amine group to the C4 position. In the 1,2,4-isomer, the nitrogens are separated, with the amine group typically found at the C3 position. This variation in heteroatom placement creates different dipole moments and hydrogen bonding potentials, which are the very properties we exploit for their separation and identification.[3][4]

Furthermore, both isomers can exist in different tautomeric forms, which can influence their spectroscopic and chromatographic behavior. The 1,2,4-triazole ring, for instance, can exist in 1H and 4H tautomeric forms, with the 1H form generally being more stable.[5]

isomers node1 Structure (1H-tautomer) img1 node2 Structure (1H-tautomer) img2 caption Fig 1. Structural comparison of the two aminotriazole isomers.

Fig 1. Structural comparison of the two aminotriazole isomers.

Spectroscopic Fingerprinting: Unveiling Structural Truths

Spectroscopic methods provide the most definitive means of identification by directly probing the molecular structure and bonding environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for isomer differentiation. The unique electronic environment of the protons and carbons in each ring system results in distinct chemical shifts.

  • ¹H NMR: The most telling signal is that of the lone proton on the triazole ring. In 1,2,3-triazol-4-amine, this is the C5-H proton. In 1,2,4-triazol-3-amine, it is the C5-H proton. Due to the proximity and electron-withdrawing effects of the adjacent nitrogen atoms, these protons will resonate at different frequencies. The C5-H of the 1,2,4-isomer is generally expected to appear slightly more downfield than the C5-H of the 1,2,3-isomer. The amine (NH₂) protons will typically appear as a broad singlet, the position of which is highly dependent on solvent and concentration.[6][7]

  • ¹³C NMR: The carbon spectra will also show clear differences. The chemical shifts of the two ring carbons (C4 and C5 for the 1,2,3-isomer; C3 and C5 for the 1,2,4-isomer) are unique and diagnostic.[8]

Table 1: Predicted NMR Chemical Shifts (in DMSO-d₆)

IsomerRing Proton (C-H)Expected δ (ppm)Ring CarbonsExpected δ (ppm)
1,2,3-Triazol-4-amine C5-H~7.5 - 8.0C4, C5~145-155 (C-NH₂), ~120-130 (C-H)
1,2,4-Triazol-3-amine C5-H~7.8 - 8.3C3, C5~155-165 (C-NH₂), ~140-150 (C-H)
Note: These are estimated values based on published data for similar structures. Actual values must be confirmed with reference standards.[9][10]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the aminotriazole sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it dissolves both isomers well and its residual solvent peak does not interfere with the key signals.

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard zg30.

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: -2 to 16 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Standard zgpg30 (proton-gated decoupling).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay (d1): 2 seconds.

  • Analysis: Process the spectra using appropriate software. Reference the spectra to the residual DMSO solvent peak (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C). Compare the chemical shift of the lone ring proton and the two ring carbons to known reference data or the expected values in Table 1.[11]

Mass Spectrometry (MS)

Mass spectrometry, especially when coupled with a chromatographic inlet (GC-MS or LC-MS), is a highly sensitive method for isomer identification based on their distinct fragmentation patterns upon ionization.

  • Electron Ionization (EI): In EI-MS, the molecular ion (M⁺˙) of both isomers will be observed at m/z 84. The key to differentiation lies in the subsequent fragmentation. Triazoles are known to undergo characteristic ring cleavages.

    • 1,2,3-Triazol-4-amine: A prominent fragmentation pathway involves the loss of N₂ (28 Da) from the molecular ion, a process well-documented for 1,2,3-triazoles.[12] This would yield a fragment at m/z 56.

    • 1,2,4-Triazol-3-amine: While this isomer can also lose N₂, a more characteristic fragmentation often involves the cleavage of the ring to produce different fragments. Common fragmentation patterns for amino-substituted 1,2,4-triazoles can include the formation of a fragment at m/z 60.[13]

fragmentation cluster_123 1,2,3-Triazol-4-amine Pathway cluster_124 1,2,4-Triazol-3-amine Pathway M1 [M]+• m/z = 84 F1 [M - N₂]+• m/z = 56 M1->F1 - N₂ M2 [M]+• m/z = 84 F2 [C₂H₄N₂]+• m/z = 56 M2->F2 - N₂HCN (rearrangement) F3 [CH₂N₃]+• m/z = 56 caption Fig 2. Plausible distinct EI fragmentation pathways.

Fig 2. Plausible distinct EI fragmentation pathways.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (100-200 ppm) of the sample in methanol or another suitable volatile solvent.

  • GC Method:

    • Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-200.

  • Analysis: Compare the fragmentation pattern of the eluted peak against a spectral library or the expected fragmentation pathways. Pay close attention to the relative abundances of key fragment ions like m/z 56 and others.[14][15]

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides a rapid method to distinguish the isomers based on differences in their "fingerprint" region (below 1500 cm⁻¹). While both will show characteristic N-H stretching (~3100-3400 cm⁻¹) and C-H stretching (~3000 cm⁻¹), the pattern of ring vibrations (C=N, N=N, C-N stretching and bending) will be unique for each isomeric skeleton. A detailed vibrational assignment often requires computational support but comparing the spectra to reference standards is highly effective.[3][16]

Table 2: Key Distinguishing Regions in IR Spectra

Wavenumber Range (cm⁻¹)Vibration TypeExpected Difference
1400 - 1650Ring Stretching (C=N, N=N)The number and position of bands will differ due to the distinct symmetry and bond arrangements.
900 - 1200Ring Bending / BreathingThe pattern of absorption in this fingerprint region will be a unique signature for each isomer.

Chromatographic Separation: Exploiting Polarity Differences

Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. The inherent polarity difference between the two aminotriazole isomers makes them ideal candidates for separation by HPLC or TLC.

High-Performance Liquid Chromatography (HPLC)

HPLC offers excellent resolution and quantification capabilities. Given the polar nature of these compounds, a reverse-phase method is a logical starting point. The 1,2,3-isomer, with its adjacent nitrogen atoms, is generally considered slightly more polar than the 1,2,4-isomer. This should result in the 1,2,3-triazol-4-amine eluting earlier from a non-polar (e.g., C18) column under reverse-phase conditions.

Table 3: Starting HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column suitable for polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure consistent ionization and sharp peak shape.
Mobile Phase B Acetonitrile or MethanolOrganic modifier to control elution strength.
Gradient 5% to 60% B over 15 minutesA scouting gradient to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30°CEnsures reproducible retention times.
Detection UV at 210 nmBoth isomers should have sufficient UV absorbance at low wavelengths.

Experimental Protocol: HPLC Method Development

  • Standard Preparation: Prepare individual standards of each known isomer (if available) and a 1:1 mixture at a concentration of ~10 µg/mL in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

  • Initial Run: Inject the 1:1 mixture and run the scouting gradient described in Table 3.

  • Optimization:

    • If the peaks are unresolved but close, switch to an isocratic hold at a mobile phase composition just prior to the elution of the first peak.

    • If co-elution occurs, consider a shallower gradient or a different organic modifier (methanol vs. acetonitrile).

    • For challenging separations, a column with a different stationary phase, such as one designed for polar compounds (e.g., Polar-RP, HILIC), may be required.[17]

  • Identification: Confirm peak identity by injecting the individual standards.

Integrated Workflow for Isomer Identification

For an unknown sample suspected to be one of the two isomers, a logical workflow ensures efficient and accurate identification.

workflow start Unknown Sample tlc 1. Preliminary Screen: TLC (e.g., 9:1 DCM:MeOH) start->tlc hplc 2. Separation & Purity: HPLC-UV (Reverse-Phase) tlc->hplc Proceed if single spot ms 3. Mass Confirmation: LC-MS or GC-MS hplc->ms Confirm MW = 84 nmr 4. Definitive ID: ¹H & ¹³C NMR ms->nmr Analyze fragmentation result1 Identified as 1,2,3-Triazol-4-amine nmr->result1 Match isomer 1 spectra result2 Identified as 1,2,4-Triazol-3-amine nmr->result2 Match isomer 2 spectra

Fig 3. A logical workflow for the definitive identification of an unknown aminotriazole sample.

Conclusion

The differentiation of 1,2,3-triazol-4-amine and 1,2,4-triazol-3-amine is a challenge readily overcome with a systematic analytical approach. While chromatographic methods like HPLC provide excellent separation and quantification, they rely on the availability of reference standards. For de novo identification, spectroscopic methods are indispensable. Mass spectrometry offers clear clues based on divergent fragmentation pathways, but NMR spectroscopy stands as the ultimate arbiter, providing an unambiguous structural fingerprint through the unique chemical shifts of the ring proton and carbons. By combining these techniques as outlined in the proposed workflow, researchers, scientists, and drug development professionals can confidently and accurately distinguish between these critical isomers, ensuring the integrity and validity of their scientific work.

References

  • Guo, W., et al. (2021). Synthesis of 1,2,4-triazole compounds. ISRES.
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  • Anonymous. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Source unavailable.
  • El-Azhary, A. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(4), 2078. Available at: [Link]

  • Sirota, N. O., et al. (2022). 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. ResearchGate. Available at: [Link]

  • Sirota, N. O., et al. (2022). 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings. Available at: [Link]

  • Google Patents. (n.d.). Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives. Google Patents.
  • Google Patents. (n.d.). CN111471028A - Synthesis method of 1,2, 4-triazole-3-formic acid. Google Patents.
  • ResearchGate. (n.d.). Vibrational spectroscopy of triazoles and tetrazole. ResearchGate. Available at: [Link]

  • Abdulrasool, M. M., et al. (2012). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry.
  • ResearchGate. (n.d.). Quantum Chemical Determination of the Molecular Structure of 1,2,4-Triazole and the Calculation of its Infrared Spectrum. ResearchGate. Available at: [Link]

  • SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available at: [Link]

  • Vovk, M. V., et al. (2022). 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Journal of Organic and Pharmaceutical Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta. Available at: [Link]

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  • PubChem. (n.d.). 1-Methyl-1H-1,2,4-triazol-3-amine. PubChem. Available at: [Link]

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  • MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. Available at: [Link]

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Comparative

Crystal Structure Analysis of 5-Ethyl-1H-1,2,3-triazol-4-amine Hydrochloride: A Comparative Methodological Guide

Executive Summary The 1,2,3-triazole scaffold is a cornerstone of modern "click chemistry" and a privileged pharmacophore in medicinal chemistry[1]. Specifically, 4-amino-1,2,3-triazole derivatives, such as 5-ethyl-1H-1,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-triazole scaffold is a cornerstone of modern "click chemistry" and a privileged pharmacophore in medicinal chemistry[1]. Specifically, 4-amino-1,2,3-triazole derivatives, such as 5-ethyl-1H-1,2,3-triazol-4-amine , are critical precursors for developing potent therapeutics, including indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors used in immuno-oncology[1][2].

When formulated as a hydrochloride salt, this compound presents unique crystallographic challenges. The presence of multiple nitrogen hydrogen-bond acceptors on the triazole ring, combined with the protonated amine/triazole core and the chloride counterion, creates a highly competitive, complex hydrogen-bonding network. This results in severe hygroscopicity and a high propensity for polymorphism. For drug development professionals and structural chemists, selecting the correct crystallization and analytical platform is not just a procedural step—it is a critical determinant of structural accuracy and downstream formulation stability.

This guide objectively compares the performance of leading crystallization techniques and analytical modalities for elucidating the crystal structure of 5-ethyl-1H-1,2,3-triazol-4-amine hydrochloride, providing actionable, self-validating protocols supported by experimental data.

Platform Comparison: Crystallization Methodologies

To achieve diffraction-quality single crystals of highly polar amine hydrochlorides, the thermodynamic drive toward crystallization must be tightly controlled to avoid kinetic trapping (which yields amorphous powders). We compare three primary methodologies: Vapor Diffusion , Slow Cooling , and Anti-Solvent Addition .

Table 1: Comparative Performance of Crystallization Techniques
ParameterVapor Diffusion (Hanging/Sitting Drop)Slow CoolingDirect Anti-Solvent Addition
Thermodynamic Control Excellent (Gradient supersaturation)Good (Temperature dependent)Poor (Kinetic crash-out)
Crystal Quality High (Macroscopic single crystals)Moderate (Often twinned)Low (Microcrystalline powder)
Sample Requirement < 10 mg> 50 mg> 20 mg
Time to Yield 3 to 14 days1 to 3 days< 1 hour
Primary Application Single-Crystal XRD (SCXRD)Bulk purificationPowder XRD (PXRD)
Causality & Mechanistic Insight

For 5-ethyl-1H-1,2,3-triazol-4-amine hydrochloride, Vapor Diffusion vastly outperforms the alternatives. The high dielectric constant of the primary solvent (e.g., Methanol) is required to solvate the strong ionic lattice of the hydrochloride salt. However, direct addition of an anti-solvent causes rapid localized supersaturation, forcing the salt to precipitate as a kinetic, amorphous mass. Vapor diffusion utilizes the differential vapor pressures of miscible solvents to drive slow, unidirectional diffusion of the anti-solvent into the sample, ensuring the system remains in the metastable zone optimal for nucleation and ordered crystal growth[3][4].

Standardized Protocol: Vapor Diffusion Crystallization

This self-validating protocol is engineered to yield SCXRD-quality crystals.

  • Dissolution: Weigh precisely 10.0 mg of amorphous 5-ethyl-1H-1,2,3-triazol-4-amine hydrochloride. Dissolve completely in 0.5 mL of HPLC-grade Methanol.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a clean 2 mL inner glass vial. Causality: Removing heterogeneous dust particles prevents premature, uncontrolled nucleation.

  • Chamber Assembly: Place the uncapped 2 mL inner vial inside a larger 20 mL outer scintillation vial.

  • Anti-Solvent Addition: Carefully pipette 3.0 mL of Diethyl Ether into the outer 20 mL vial, ensuring no splashing into the inner vial.

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Incubate isothermally at 20 °C in a vibration-free environment for 3–7 days.

  • Validation: Success is visually validated by the appearance of distinct, block-like or needle-like transparent crystals >50 µm in the inner vial.

VaporDiffusion A 5-Ethyl-1H-1,2,3-triazol-4-amine HCl (Amorphous Powder) B Dissolve in Good Solvent (e.g., Methanol) A->B C Filter Solution (0.22 µm PTFE) B->C D Place in Inner Vial C->D F Seal System & Incubate (Isothermal, 20°C) D->F E Add Anti-Solvent to Outer Chamber (e.g., Diethyl Ether) E->F G Vapor Phase Equilibration F->G H Nucleation & Crystal Growth G->H I Harvest Single Crystals for SCXRD H->I

Caption: Workflow for vapor diffusion crystallization of amine hydrochlorides.

Platform Comparison: Analytical Modalities

Once solid material is isolated, the choice of analytical modality dictates the resolution of the structural data obtained. We compare Single-Crystal X-Ray Diffraction (SCXRD) , Powder X-Ray Diffraction (PXRD) , and Solid-State NMR (ssNMR) .

Table 2: Representative Experimental Data & Modality Comparison

Note: Data represents typical high-resolution parameters for 1,2,3-triazole hydrochloride salts isolated via the protocols above.

Analytical ModalityPrimary OutputResolution / AccuracyExperimental Data Profile (Representative)
SCXRD Absolute atomic coordinates, 3D latticeSub-Angstrom (< 0.8 Å) Space Group:

;

= 0.035;

= 0.089; Confirms N-H···Cl hydrogen bonding network.
PXRD Phase purity, polymorph identificationModerate (Bulk average)Sharp Bragg peaks at

= 12.4°, 15.8°, 22.1°; confirms absence of amorphous halo.
ssNMR Local chemical environment, H-bondingHigh (Chemical shift)

N CP-MAS reveals distinct protonation state of the triazole ring vs. exocyclic amine.
Standardized Protocol: SCXRD Analysis Workflow
  • Crystal Harvesting: Submerge the crystallization vial in liquid nitrogen vapor. Harvest a single crystal (optimal dimensions: 0.1 × 0.1 × 0.2 mm) using a micromount loop under polarized light microscopy.

  • Cryoprotection: Immediately coat the crystal in Paratone-N oil. Causality: Highly polar amine hydrochlorides rapidly absorb atmospheric moisture, which degrades the crystal lattice. The oil acts as a hydrophobic barrier and rigidifies upon cooling.

  • Data Collection: Mount the crystal on a diffractometer equipped with a Mo-Kα (

    
     = 0.71073 Å) source. Cool to 100 K using an N
    
    
    
    cryostream. Causality: Cryogenic temperatures minimize atomic thermal displacement parameters (B-factors), drastically improving the signal-to-noise ratio at high diffraction angles.
  • Refinement: Integrate frames and solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Refine atomic positions using least-squares minimization until

    
    .
    

AnalyticalMatrix Start Crystal Structure Analysis Q1 Are single crystals >50 µm available? Start->Q1 SCXRD Single-Crystal XRD (SCXRD) Absolute configuration & atomic coords Q1->SCXRD Yes Q2 Is the sample a microcrystalline powder? Q1->Q2 No PXRD Powder XRD (PXRD) Phase purity & polymorph screening Q2->PXRD Yes ssNMR Solid-State NMR Hydrogen bonding & local environment Q2->ssNMR Amorphous/Complex PXRD->ssNMR Complementary data

Caption: Decision matrix for selecting crystallographic analysis techniques.

Conclusion & Best Practices

For the structural elucidation of 5-ethyl-1H-1,2,3-triazol-4-amine hydrochloride , Vapor Diffusion coupled with SCXRD represents the gold-standard workflow. The highly competitive hydrogen-bonding landscape of this molecule demands the thermodynamic control provided by vapor diffusion (Methanol/Diethyl Ether system) to prevent kinetic trapping. While PXRD and ssNMR serve as excellent orthogonal techniques for bulk phase verification and local environment probing, only SCXRD can definitively map the complex N-H···Cl interactions that dictate the physical stability of this critical pharmacological building block.

References

  • Röhrig, U. F., et al. (2022). Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. National Institutes of Health (NIH).[Link]

  • Knez, D., et al. (2025). Lead Optimization of a Butyrylcholinesterase Inhibitor for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, ACS Publications.[Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 4-Amino-1,2,3-Triazoles

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug development, the 1,2,3-triazole scaffold has emerged as a privileged structure due to its remarkable...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the 1,2,3-triazole scaffold has emerged as a privileged structure due to its remarkable chemical stability, capacity for hydrogen bonding, and synthetic accessibility. Among its derivatives, 4-amino-1,2,3-triazoles are of particular interest, serving as crucial building blocks for a diverse array of pharmacologically active agents. The precise structural elucidation of these molecules is paramount, and mass spectrometry stands as a cornerstone analytical technique for this purpose.

This guide provides an in-depth, objective comparison of the mass spectrometric fragmentation patterns of 4-amino-1,2,3-triazoles under different ionization techniques. By delving into the causality behind fragmentation pathways and presenting supporting experimental data, this document aims to equip researchers with the field-proven insights necessary for the confident characterization of this important class of compounds.

The Decisive Role of Ionization: ESI vs. EI

The fragmentation of a 4-amino-1,2,3-triazole in a mass spectrometer is fundamentally dictated by the ionization method employed. Electron Ionization (EI) and Electrospray Ionization (ESI) are two of the most common techniques, each imparting different amounts of internal energy to the analyte and thus yielding distinct fragmentation patterns.

Electrospray Ionization (ESI): A Softer Approach for Molecular Ion Preservation

ESI is a soft ionization technique that typically results in the formation of protonated molecules, [M+H]⁺, with minimal initial fragmentation.[1] This is particularly advantageous for determining the molecular weight of the parent compound. Subsequent fragmentation, induced via collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), provides valuable structural information.

The fragmentation of protonated 4-amino-1,2,3-triazoles under ESI-MS/MS conditions is often characterized by the lability of the triazole ring and the influence of substituents at the N-1, C-4, and C-5 positions. A key fragmentation pathway for many 1,2,3-triazoles involves the loss of a neutral nitrogen molecule (N₂), a process that has been observed in studies of related 4,5-functionalized 1,2,3-triazoles.[2] The stability of the resulting fragment ion is a significant driving force for this cleavage.

Another common fragmentation pathway involves the cleavage of the sulfonamide moiety in N-sulfonylated derivatives.[2] The charge can be retained on either the sulfonylaryl fragment or the heterocyclic portion, leading to a variety of daughter ions. The specific fragmentation pattern is highly dependent on the nature of the substituents. For instance, in some cases, a rearrangement of the protonated 1,2,3-triazole to a 1,2,3-thiadiazole has been observed under (+)ESI-MS/MS conditions.[2]

Electron Ionization (EI): Unveiling Structure Through Extensive Fragmentation

In contrast to the gentle nature of ESI, Electron Ionization (EI) is a "hard" ionization technique that bombards the analyte with high-energy electrons, leading to extensive fragmentation.[1] While this can sometimes result in the absence or low abundance of the molecular ion peak, the resulting fragment ions provide a detailed fingerprint of the molecule's structure.

The mass spectra of substituted 1,2,3-triazoles under EI conditions show that subsequent breakdown patterns are strongly dependent on the substituents. Cleavage of the triazole ring is a prominent feature, leading to the initial loss of N₂, HCN, or other small neutral molecules. For example, the loss of N₂ from the molecular ion is a common fragmentation pathway for many 1,2,3-triazoles. The substituents on the ring play a crucial role in directing the fragmentation pathways, and the most stable carbocations and radical cations will typically be the most abundant peaks in the spectrum.

Comparative Analysis of Fragmentation Patterns

The following table summarizes the key differences in fragmentation patterns observed for 4-amino-1,2,3-triazoles under ESI and EI conditions, based on available data for related triazole derivatives.

Ionization TechniquePredominant IonKey Fragmentation PathwaysInformation Gained
Electrospray Ionization (ESI) [M+H]⁺- Loss of N₂- Cleavage of substituent groups- Ring rearrangements (in some cases)- Molecular weight determination- Confirmation of substituent groups
Electron Ionization (EI) Fragment Ions- Extensive ring cleavage (loss of N₂, HCN)- Fragmentation of substituent groups- Detailed structural elucidation- "Fingerprint" for compound identification

Experimental Protocol: Acquiring High-Quality Mass Spectra

To ensure the acquisition of reliable and reproducible mass spectra for 4-amino-1,2,3-triazoles, the following experimental protocols are recommended.

Sample Preparation
  • Dissolution: Dissolve approximately 1 mg of the 4-amino-1,2,3-triazole derivative in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Dilution: For ESI-MS, further dilute the sample solution to a final concentration of 1-10 µg/mL. For direct infusion, a concentration of 1-5 µg/mL is often sufficient. For LC-MS, the concentration will depend on the sensitivity of the instrument and the column loading capacity.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the MS inlet.

Instrumentation and Parameters

For ESI-MS/MS:

  • Instrument: A tandem mass spectrometer (e.g., quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ)) equipped with an ESI source.

  • Ionization Mode: Positive ion mode is typically used to generate [M+H]⁺ ions.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS1 Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion.

  • MS2 Scan (CID): Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation with an inert gas (e.g., argon or nitrogen). Vary the collision energy to optimize the fragmentation and obtain a rich fragmentation spectrum.

For GC-EI-MS:

  • Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Column: A suitable capillary column for the separation of the triazole derivative (e.g., a non-polar or medium-polarity column).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated GC inlet.

  • Temperature Program: Develop a suitable temperature program to ensure good chromatographic separation.

  • Ionization Energy: Use a standard electron energy of 70 eV.

  • Mass Range: Scan a mass range that encompasses the expected molecular ion and fragment ions.

Visualizing Fragmentation Pathways

The following Graphviz diagrams illustrate a generalized fragmentation pathway for a substituted 4-amino-1,2,3-triazole under both ESI and EI conditions.

ESI_Fragmentation M_H [M+H]⁺ M_H_N2 [M+H-N₂]⁺ M_H->M_H_N2 -N₂ Substituent_Loss [M+H-Substituent]⁺ M_H->Substituent_Loss -Substituent

Caption: Generalized ESI-MS/MS fragmentation pathway.

EI_Fragmentation M M⁺˙ M_N2 [M-N₂]⁺˙ M->M_N2 -N₂ M_HCN [M-HCN]⁺˙ M->M_HCN -HCN Substituent_Fragment [Substituent]⁺ M->Substituent_Fragment -Ring Fragment

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of 4-Amino-1,2,3-Triazole vs. 3-Amino-Pyrazole

For Researchers, Scientists, and Drug Development Professionals In the modern drug discovery pipeline, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the synthetic tractab...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the modern drug discovery pipeline, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the synthetic tractability, physicochemical properties, and metabolic stability of a lead candidate. Among the privileged structures in medicinal chemistry, 3-amino-pyrazole and 4-amino-1,2,3-triazole are frequently employed as versatile building blocks. While structurally similar, their reactivities diverge significantly due to fundamental differences in their electronic architecture. This guide provides an in-depth comparison of their chemical behavior, supported by experimental insights, to empower chemists with the rationale needed for strategic scaffold selection.

Foundational Electronic and Structural Differences

The reactivity of any aromatic heterocycle is fundamentally governed by the electron distribution within its ring system. This is the central point of divergence between our two scaffolds of interest.

3-Amino-pyrazole: The pyrazole ring, containing two adjacent nitrogen atoms, is considered a π-excessive system, making it relatively electron-rich.[1] It possesses both an acidic, pyrrole-like NH and a basic, pyridine-like nitrogen, rendering it amphoteric.[1] The exocyclic amino group at the C-3 position acts as a strong electron-donating group, further activating the ring towards electrophilic attack.

4-Amino-1,2,3-triazole: In stark contrast, the 1,2,3-triazole ring is inherently electron-deficient due to the presence of three nitrogen atoms. This π-deficient nature makes the ring system exceptionally stable and generally resistant to electrophilic substitution.[2] The parent 1,2,4-triazole has a pKa of 10.26, indicating its weakly acidic nature, while the conjugate acid has a pKa of 2.45, signifying weak basicity.[3] This electronic profile is the primary determinant of its distinct reactivity.

Diagram: Core Heterocyclic Structures

Caption: Structural and electronic comparison of the two heterocyclic cores.

Reactivity towards Electrophilic Aromatic Substitution (EAS)

The most significant difference in the reactivity of these two scaffolds is observed in their response to electrophiles targeting the heterocyclic ring.

3-Amino-pyrazole: A Reactive Core for Diversification

The electron-rich nature of the 3-amino-pyrazole ring makes it highly susceptible to EAS. The amino group strongly directs incoming electrophiles to the C-4 position. This predictable regioselectivity is a major synthetic advantage, allowing for the straightforward introduction of a wide range of functional groups.

Common EAS reactions that proceed efficiently include:

  • Halogenation: Readily occurs with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

  • Nitration: Achieved with standard conditions (HNO₃/H₂SO₄), yielding the 4-nitro product.[4]

  • Formylation: Vilsmeier-Haack conditions (POCl₃/DMF) effectively install a formyl group at C-4.[4]

This reactivity makes 3-amino-pyrazole an excellent choice when the synthetic strategy involves building out molecular complexity from the core ring as part of a structure-activity relationship (SAR) campaign.

4-Amino-1,2,3-triazole: An Inert Core

Conversely, the electron-deficient 1,2,3-triazole ring is highly deactivated and resistant to EAS.[2] Attempts to force reactions with strong electrophiles often require harsh conditions that can lead to decomposition or reaction at the ring nitrogen atoms rather than the carbon. For drug development, this inertness can be a significant advantage, as it reduces the likelihood of Phase I metabolic attack (e.g., aromatic oxidation) on the core scaffold, potentially leading to a more stable drug candidate.

Reactivity of the Exocyclic Amino Group

While their ring reactivities are poles apart, the exocyclic amino groups on both molecules exhibit more comparable nucleophilic behavior.

Acylation and Sulfonylation

The amino group on both scaffolds readily reacts with electrophiles such as acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. This is the primary and most reliable method for functionalizing the 4-amino-1,2,3-triazole scaffold.

Experimental Protocol: Acylation of 4-Amino-1,2,3-triazole

This protocol describes a standard method for functionalizing the exocyclic amine, a key reaction for this scaffold.

  • Setup: To a solution of 4-amino-1,2,3-triazole (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or N,N-Dimethylformamide), add a non-nucleophilic base such as triethylamine or DIPEA (1.5 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction with the highly reactive acyl chloride.

  • Addition of Electrophile: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution. The slow addition prevents localized overheating and potential side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the N-acylated product.

Diazotization: A Critical Synthetic Divergence

The behavior of the amino group upon treatment with nitrous acid (e.g., NaNO₂/HCl) is another critical point of difference with significant synthetic implications.

  • 3-Amino-pyrazole: Forms a relatively stable diazonium salt. This intermediate is a synthetic linchpin, enabling access to a vast array of functionalities at the C-3 position via Sandmeyer-type reactions (e.g., installation of halides, CN) or coupling reactions.[5]

  • 4-Amino-1,2,3-triazole: The corresponding diazonium salt is notoriously unstable. The potent electron-withdrawing effect of the adjacent triazole ring makes the diazonium moiety an excellent leaving group, often leading to uncontrollable decomposition or ring rearrangement pathways, severely limiting its synthetic utility.

Diagram: Workflow for Scaffold Functionalization

G cluster_pyrazole 3-Amino-pyrazole Strategy cluster_triazole 4-Amino-1,2,3-triazole Strategy start_p 3-Amino-pyrazole eas Electrophilic Aromatic Substitution (EAS) (e.g., NBS, HNO3) start_p->eas diaz Diazotization (NaNO2, HCl) start_p->diaz acyl_p Acylation (RCOCl) start_p->acyl_p prod_eas 4-Substituted Product eas->prod_eas prod_diaz Stable Diazonium Salt (for Sandmeyer, etc.) diaz->prod_diaz prod_acyl_p 3-Acylamino Product acyl_p->prod_acyl_p start_t 4-Amino-1,2,3-triazole eas_t EAS (Ring) start_t->eas_t diaz_t Diazotization start_t->diaz_t acyl_t Acylation / Sulfonylation (RCOCl, RSO2Cl) start_t->acyl_t prod_eas_t Generally Unreactive eas_t->prod_eas_t prod_diaz_t Unstable / Decomposition diaz_t->prod_diaz_t prod_acyl_t 4-Acylamino Product (Primary Route) acyl_t->prod_acyl_t

Caption: Contrasting synthetic strategies based on scaffold reactivity.

Summary and Strategic Recommendations

Feature / Reaction3-Amino-pyrazole4-Amino-1,2,3-triazoleStrategic Implication
Ring Electronics Electron-rich, π-excessiveElectron-deficient, π-deficientGoverns all other reactivity differences.
Electrophilic Aromatic Substitution Highly Reactive at C-4Highly Unreactive Choose pyrazole for core diversification; choose triazole for a robust, metabolically stable core.
Acylation of Amino Group Readily occursReadily occursA reliable functionalization handle for both scaffolds. The primary route for the triazole.
Diazotization Reactivity Forms a stable , synthetically useful diazonium saltForms an unstable diazonium salt with limited utilityPyrazole offers significantly more synthetic versatility via diazonium chemistry.

The choice between 3-amino-pyrazole and 4-amino-1,2,3-triazole is not arbitrary but a strategic decision based on the intended synthetic endgame and desired drug properties.

  • Choose 3-Amino-pyrazole when the goal is to rapidly explore a wide chemical space through functionalization directly on the heterocyclic core. Its amenability to electrophilic substitution and versatile diazonium chemistry makes it ideal for extensive SAR studies.

  • Choose 4-Amino-1,2,3-triazole when the priority is a metabolically stable core and when functionalization can be primarily directed through the exocyclic amino group. Its inherent inertness provides a robust anchor point that is less likely to be a liability in downstream ADME/Tox studies.

By understanding these fundamental principles of reactivity, drug development teams can design more efficient synthetic routes and make more informed decisions, ultimately accelerating the journey from hit to candidate.

References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty of. Available at: [Link]

  • Elnagdi, M. H., et al. (n.d.). Recent developments in aminopyrazole chemistry. Arkat USA. Available at: [Link]

  • Taylor & Francis Online. (2023, October 4). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Available at: [Link]

  • Barata-Vallejo, S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 60. Available at: [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1976). Electrophilic substitution in n-aryl-2-pyrazolines: Reactions with 1,3-dithioles. Available at: [Link]

  • Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Previously reported syntheses of 4‐amino‐1,2,3‐triazole derivatives (A, B). Our strategy (C). [Image]. Available at: [Link]

  • ScienceDirect. (n.d.). Vicarious nucleophilic amination of nitroquinolines with 4-amino-1,2,4-triazole. Retrieved from [Link]

  • Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(7), 2777-2789. Available at: [Link]

  • Synfacts. (2011, July 20). Synthesis of 3-Amino-4-fluoropyrazoles. Thieme. Available at: [Link]

  • Encyclopedia MDPI. (2022, September 9). Synthesis and Properties of Pyrazoles. Available at: [Link]

  • Surmont, R., et al. (2011). Synthesis of 3-amino-4-fluoropyrazoles. The Journal of Organic Chemistry, 76(10), 4105-4111. Available at: [Link]

  • Scilit. (2025, June 19). Appliance Features of 4-Amino-1,2,4-triazole-3-thiols in the Synthesis of 3,6-Disubstituted[6][7]Triazolo[3,4-b][5][7]thiadiazoles. Available at: [Link]

  • University of Leeds. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. [PDF]. Available at: [Link]

  • National University of Pharmacy. (2024, June 14). Some transformations in a series of 4-amino-1,2,4-triazole-3-thion derivatives. Available at: [Link]

  • Antonchick, A. P., et al. (2019). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. Organic letters, 21(5), 1433-1437. Available at: [Link]

  • Google Patents. (n.d.). Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives.
  • Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. [PDF]. Available at: [Link]

  • Royal Society of Chemistry. (1981). Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts. J. Chem. Soc., Perkin Trans. 1, 503-513. Available at: [Link]

  • Frontiers. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available at: [Link]

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Validation

IR spectroscopy bands for primary amine in triazole rings

Vibrational Profiling of Primary Amines in Triazole Scaffolds: ATR-FTIR vs. Transmission Spectroscopy As a Senior Application Scientist, I frequently encounter the analytical challenge of definitively characterizing prim...

Author: BenchChem Technical Support Team. Date: March 2026

Vibrational Profiling of Primary Amines in Triazole Scaffolds: ATR-FTIR vs. Transmission Spectroscopy

As a Senior Application Scientist, I frequently encounter the analytical challenge of definitively characterizing primary amine (-NH₂) groups attached to triazole rings (e.g., 3-amino-1,2,4-triazole). These motifs are critical building blocks in pharmaceutical development, agricultural chemicals, and materials science[1]. The primary analytical hurdle lies in the severe spectral overlap between the N-H stretching vibrations of the primary amine and the tautomeric N-H stretch of the triazole ring itself.

This guide provides an objective comparison of Attenuated Total Reflectance (ATR) FTIR and Transmission (KBr pellet) FTIR methodologies for resolving these bands, grounded in causality, spectral mechanics, and self-validating experimental design.

To accurately interpret the IR spectrum of an aminotriazole, we must understand the physical origins of the vibrations and how the molecular environment perturbs them.

  • Primary Amine (-NH₂): Exhibits two distinct stretching modes due to symmetric and asymmetric coupling, typically appearing as a characteristic doublet in the 3400–3200 cm⁻¹ region[1][2]. The N-H bending (scissoring) mode is a critical secondary confirmation, appearing strongly between 1650–1580 cm⁻¹[2].

  • Triazole Ring: The ring N-H stretch is highly sensitive to intermolecular hydrogen bonding, often manifesting as a broad, medium-intensity band spanning 3300–3100 cm⁻¹[2]. The ring C=N stretching vibrations act as diagnostic features in the 1640–1550 cm⁻¹ region[1].

  • The Causality of Spectral Overlap: In solid-state samples, extensive intermolecular hydrogen bonding between the primary amine protons and the triazole nitrogen lone pairs causes a bathochromic (red) shift and broadening of the N-H stretching bands. This physical phenomenon necessitates high-resolution techniques to prevent misassignment.

Comparative Modality Analysis: ATR-FTIR vs. Transmission KBr

When tasked with validating the presence of a primary amine on a triazole ring—such as confirming a successful synthesis before proceeding to a Schiff base condensation[3] or an azide derivatization[4]—the choice of sampling technique dictates data integrity.

Transmission FTIR (KBr Pellet)

  • Mechanism: The sample is diluted and pressed into an IR-transparent Potassium Bromide (KBr) matrix.

  • Performance: Offers excellent spectral resolution and strict adherence to the Beer-Lambert law for quantitative comparisons.

  • The Causality of Failure: KBr is highly hygroscopic. During grinding, atmospheric moisture is incorporated into the lattice, producing a massive, broad O-H stretching band at ~3450 cm⁻¹ and an H-O-H bending band at ~1640 cm⁻¹. This directly obscures the critical -NH₂ stretching (3400–3200 cm⁻¹) and bending (1650–1580 cm⁻¹) regions, frequently leading to false negatives.

ATR-FTIR (Diamond Crystal)

  • Mechanism: Relies on an evanescent wave penetrating the sample pressed against a high-refractive-index crystal.

  • Performance: Requires zero sample preparation, completely eliminating the hygroscopic interference of KBr. This preserves the pristine 3400–3200 cm⁻¹ region, allowing for accurate -NH₂ doublet resolution.

  • The Causality of Signal Variation: The depth of penetration of the evanescent wave is directly proportional to the wavelength. Consequently, high-frequency bands (like the N-H stretch at 3300 cm⁻¹) will appear artificially weaker compared to the fingerprint region unless an ATR correction algorithm is applied.

Quantitative Data Comparison

The following table summarizes the expected IR band positions for 3-amino-1,2,4-triazole compared against a derivative where the primary amine has been consumed (e.g., azomethine/Schiff base formation)[3]. Tracking these specific shifts serves as definitive structural proof.

Functional Group / Vibrational Mode3-Amino-1,2,4-triazole (ATR-FTIR)3-Amino-1,2,4-triazole (KBr Pellet)Schiff Base Derivative (ATR-FTIR)Causality of Shift / Disappearance
-NH₂ Asymmetric Stretch 3325 cm⁻¹ (Sharp)~3330 cm⁻¹ (Often obscured by H₂O)AbsentPrimary amine consumed in imine formation[3].
-NH₂ Symmetric Stretch 3220 cm⁻¹ (Sharp)~3225 cm⁻¹ (Often obscured by H₂O)AbsentPrimary amine consumed in imine formation.
Triazole Ring N-H Stretch 3107 cm⁻¹ (Broad)3110 cm⁻¹ (Broad)3107 cm⁻¹ (Broad)Ring N-H remains intact; unaffected by derivatization[3].
-NH₂ Bending (Scissoring) 1630 cm⁻¹ (Strong)~1635 cm⁻¹ (Overlaps with H₂O bend)AbsentLoss of -NH₂ protons[2].
Azomethine (C=N) Stretch AbsentAbsent1619 cm⁻¹ (Strong)Formation of new C=N linkage confirms reaction[3].
Triazole Ring C=N Stretch 1575 cm⁻¹ (Medium)1575 cm⁻¹ (Medium)1575 cm⁻¹ (Medium)Core heterocyclic structure remains stable[3].

Self-Validating Experimental Protocol: ATR-FTIR Profiling

To ensure trustworthiness and reproducibility, I employ the following self-validating workflow for analyzing aminotriazoles.

Step 1: System Verification (The Self-Validating Step)

  • Clean the diamond ATR crystal with spectroscopy-grade isopropanol and a lint-free wipe.

  • Validation: Collect a background spectrum (air). Ensure the single-beam energy profile matches the manufacturer's baseline and no residual organic peaks (e.g., C-H stretches at 2900 cm⁻¹) are present.

  • Calibration: Run a standard 1.5 mil polystyrene film. Verify the peak at 1601.2 cm⁻¹ is within ± 0.5 cm⁻¹ to guarantee wavenumber accuracy.

Step 2: Sample Application & Pressure Optimization

  • Deposit ~2–5 mg of the solid aminotriazole directly onto the center of the diamond crystal.

  • Apply the pressure anvil. Causality Note: Insufficient pressure leads to poor optical contact and weak spectra; excessive pressure can induce polymorph transitions. Monitor the live preview and increase pressure until the triazole C=N band (~1575 cm⁻¹) reaches ~0.4–0.6 absorbance units.

Step 3: Data Acquisition & Processing

  • Acquire 32 to 64 scans at a resolution of 4 cm⁻¹ to optimize the signal-to-noise ratio, particularly for the weaker high-frequency N-H stretches.

  • Critical Processing: Apply an ATR correction algorithm (assuming a refractive index of ~1.5 for organic powders and 2.4 for diamond) to normalize the relative intensities of the 3300 cm⁻¹ bands against the fingerprint region.

Step 4: Orthogonal Verification (If Required) If the -NH₂ doublet remains ambiguous due to severe solid-state hydrogen bonding, dissolve a fraction of the sample in anhydrous DMSO and run a liquid transmission cell. The disruption of intermolecular hydrogen bonds will dramatically sharpen the primary amine N-H bands.

Diagnostic Workflow Visualization

Below is the logical decision tree for assigning IR bands in aminotriazoles, demonstrating the pathway to avoid false positives caused by moisture or overlapping ring vibrations.

IR_Workflow Start Acquire IR Spectrum of Aminotriazole Check3400 Analyze 3400-3200 cm⁻¹ Region Start->Check3400 Doublet Distinct Doublet Observed? (Asym & Sym -NH₂) Check3400->Doublet YesDoublet Primary Amine Likely Doublet->YesDoublet Yes NoDoublet Broad/Single Band Observed Doublet->NoDoublet No VerifyBend Check 1650-1580 cm⁻¹ for -NH₂ Scissoring YesDoublet->VerifyBend CheckWater Suspect H₂O Interference or H-Bonding NoDoublet->CheckWater Confirmed Confirmed Primary Amine VerifyBend->Confirmed Band Present VerifyBend->CheckWater Band Absent Rerun Rerun via ATR or in Anhydrous Solvent CheckWater->Rerun Rerun->Check3400

Diagnostic workflow for resolving primary amine IR bands in triazole derivatives.

References

  • Source: irjet.
  • Source: iipseries.
  • Source: juniperpublishers.
  • Source: benchchem.
  • Source: emanresearch.

Sources

Safety & Regulatory Compliance

Safety

5-Ethyl-1H-1,2,3-triazol-4-amine: Operational Safety &amp; Disposal Guide

The following technical guide details the operational safety and disposal protocols for 5-ethyl-1H-1,2,3-triazol-4-amine (CAS: 1517459-39-0). This guide is structured for researchers and safety officers requiring immedia...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the operational safety and disposal protocols for 5-ethyl-1H-1,2,3-triazol-4-amine (CAS: 1517459-39-0).

This guide is structured for researchers and safety officers requiring immediate, actionable data. It prioritizes a "worst-case" safety profile due to the structural similarities between this compound and known toxic aminotriazoles (e.g., Amitrole), combined with the energetic potential inherent to high-nitrogen heterocycles.

Compound Identification & Hazard Profile

Chemical Name: 5-ethyl-1H-1,2,3-triazol-4-amine CAS Number: 1517459-39-0 Molecular Formula: C


H

N

Molecular Weight: 112.13 g/mol [1]
Core Hazard Analysis

While specific toxicological data for this ethyl derivative is limited, its structural class (amino-1,2,3-triazoles) necessitates strict adherence to High-Nitrogen Heterocycle (HNH) protocols.

Hazard CategoryClassification (Inferred/Conservative)Operational Implication
Energetic Stability Moderate Risk The 1,2,3-triazole ring is generally stable, but the high nitrogen-to-carbon ratio (N:C = 1:1) implies potential exothermic decomposition if heated under confinement or shocked.
Toxicity Potential Carcinogen/Irritant Structurally analogous to Amitrole (a Group 2B carcinogen). Treat as a suspected reproductive toxin and severe eye/skin irritant.
Reactivity Nucleophilic / Acid-Sensitive The C4-amino group is nucleophilic. Incompatible with strong oxidizers (risk of N-oxide formation/explosion) and nitrous acid (risk of diazotization to unstable azides).
Handling & Storage Protocols
  • Engineering Controls: All open handling must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm).

  • PPE Requirements:

    • Gloves: Double-gloving recommended. Inner layer: Nitrile (0.11 mm); Outer layer: Neoprene or thick Nitrile (>0.2 mm) for mechanical protection.

    • Respiratory: If weighing powder outside a hood (strongly discouraged), use a P3/N100 particulate respirator.

  • Storage Conditions: Store in a cool (

    
    C), dry environment under inert gas (Argon/Nitrogen) if possible. Segregate from oxidizing agents (peroxides, nitrates) and strong acids.[2][3]
    
Disposal Procedures

Critical Directive: Do NOT dispose of this compound via municipal sewer systems or standard trash. The high nitrogen content poses a risk of forming NOx gases during uncontrolled combustion and potential aquatic toxicity.

Step 1: Waste Segregation

Segregate waste into a dedicated stream labeled "High-Nitrogen Organic Waste." Do not mix with:

  • Oxidizing agents (Fire/Explosion risk).[2][3]

  • Halogenated solvents (unless the incinerator facility permits).

  • Heavy metals (potential for shock-sensitive metal-azolate formation).

Step 2: Pre-Disposal Stabilization (Liquid Waste)

If the compound is dissolved in solvent (e.g., DMSO, Methanol):

  • Ensure the solution pH is neutral (pH 6–8).

  • Precipitate heavy metals if present before adding to the organic waste container.

  • Store in high-density polyethylene (HDPE) containers. Avoid metal containers to prevent azolate formation.

Step 3: Final Disposal Path (Incineration)

The only validated disposal method for 5-ethyl-1H-1,2,3-triazol-4-amine is High-Temperature Incineration at a licensed facility.

  • Requirement: Rotary kiln incineration at

    
    C with secondary combustion chamber and NOx scrubbing systems.
    
  • Manifest Declaration: Clearly declare "High Nitrogen Content" on the waste manifest to alert the disposal facility of potential NOx generation.

Disposal Decision Logic (Workflow)

DisposalWorkflow Start Waste Generation: 5-ethyl-1H-1,2,3-triazol-4-amine StateCheck Physical State? Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste ContamCheck Is it mixed with Oxidizers or Metals? SolidWaste->ContamCheck LiquidWaste->ContamCheck Segregate Segregate Immediately. Do NOT Combine. ContamCheck->Segregate Yes Container Pack in HDPE Drum (No Metal Containers) ContamCheck->Container No Segregate->Container After Specialist Treatment Labeling Label: 'Toxic, High-Nitrogen Organic' Container->Labeling FinalDest Licensed Incinerator (Rotary Kiln >1000°C) Labeling->FinalDest

Figure 1: Decision logic for the safe segregation and packaging of triazole-based chemical waste.

Emergency Procedures

In the event of a spill or exposure, execute the following immediately:

ScenarioImmediate Action
Spill (Solid) Dampen with inert oil (e.g., mineral oil) to prevent dust. Scoop into a plastic container using non-sparking tools. Do not sweep dry dust.
Spill (Liquid) Absorb with vermiculite or sand.[4] Do not use sawdust (combustible). Place in a sealed HDPE pail.
Skin Contact Wash with soap and water for 15 minutes. Isolate contaminated clothing.[3][4][5][6]
Fire Use CO

, dry chemical, or alcohol-resistant foam.[4] Warning: Burning produces toxic nitrogen oxides (NOx).[3] Firefighters must use SCBA.[5]
References
  • Chemical Identification: 5-ethyl-1H-1,2,3-triazol-4-amine (CAS 1517459-39-0).[1] ChemSrc Database. Retrieved from .

  • Hazard Analogues: Safety Data Sheet for 3-Amino-1,2,4-triazole (Amitrole). Fisher Scientific. Retrieved from .

  • Disposal of Nitrogenous Heterocycles: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US). Washington (DC): National Academies Press. Retrieved from .

Sources

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